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  • Product: 6-Bromo-2-chloro-3-methylbenzoic acid
  • CAS: 1428234-64-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Determination of 6-Bromo-2-chloro-3-methylbenzoic Acid

Introduction 6-Bromo-2-chloro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, its solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-chloro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, its solubility is a critical physicochemical parameter that governs its behavior in various environments, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. Understanding and accurately quantifying the solubility of this compound in a range of solvents is a foundational step in its development pathway.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid, such as 6-Bromo-2-chloro-3-methylbenzoic acid, in a liquid solvent is governed by a thermodynamic equilibrium. This process can be conceptually broken down into two main energy-consuming steps: the energy required to break the solute-solute and solvent-solvent interactions, and one energy-releasing step: the formation of solute-solvent interactions. The overall enthalpy of solution is the net result of these processes.

For a substituted benzoic acid, the key structural features influencing solubility are:

  • The Carboxylic Acid Group: This functional group is capable of forming strong hydrogen bonds, contributing favorably to solubility in polar, protic solvents.

  • The Aromatic Ring: The benzene ring is largely nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents.

  • Halogen and Methyl Substituents: The bromo, chloro, and methyl groups modify the overall polarity, lipophilicity, and crystal lattice energy of the molecule, thereby influencing its solubility in a complex manner.

Predicting solubility with high accuracy remains a challenge, and therefore, empirical determination is essential.[1][2]

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of a compound. The choice of method depends on factors such as the properties of the compound, the desired accuracy, and the available equipment.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute.

  • Preparation: Add an excess amount of 6-Bromo-2-chloro-3-methylbenzoic acid to a series of vials, each containing a precise volume of the chosen solvent (e.g., water, ethanol, methanol, acetonitrile, etc.). "Excess" is critical to ensure a saturated solution with solid present at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in solution remains constant.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is necessary to separate the solid phase from the saturated solution.[5]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved 6-Bromo-2-chloro-3-methylbenzoic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

ShakeFlask_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-72h shaking) A->B Agitation C 3. Phase Separation (Sedimentation/Centrifugation) B->C Equilibrium Reached D 4. Withdraw Supernatant C->D Clear Solution E 5. Quantify Concentration (e.g., HPLC-UV) D->E Analysis

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration: Leveraging the Acidic Moiety

For ionizable compounds like carboxylic acids, potentiometric titration offers an elegant and accurate method for solubility determination.[6][7] This technique relies on the change in pH of a solution as a titrant is added.

The intrinsic solubility of an acidic compound can be determined by titrating a saturated solution with a strong base. The titration curve will show a distinct equivalence point, from which the concentration of the dissolved acid can be calculated. This method is particularly useful for determining the aqueous solubility and the pKa of the compound simultaneously.[6]

  • Saturated Solution Preparation: Prepare a saturated aqueous solution of 6-Bromo-2-chloro-3-methylbenzoic acid as described in the shake-flask method.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the clear, saturated supernatant into a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments.[8]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve or more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V). The concentration of the acid in the saturated solution is then calculated.

Potentiometric_Titration cluster_0 Experimental Setup cluster_1 Data Analysis A Saturated Solution of 6-Bromo-2-chloro-3-methylbenzoic acid C pH Meter A->C B Standardized NaOH Titrant B->A Titration D Plot pH vs. Volume of NaOH C->D Data Collection E Determine Equivalence Point (Inflection Point) D->E F Calculate Molar Concentration E->F

Caption: Conceptual workflow for solubility determination via potentiometric titration.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of the solute concentration in the saturated solutions obtained from methods like the shake-flask protocol.[9][10]

  • Column: A reverse-phase C18 column is typically suitable for the separation of substituted benzoic acids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase should be controlled, typically at least 2 pH units below the pKa of the carboxylic acid, to ensure it is in its protonated form for better retention and peak shape.[11]

  • Detection: The aromatic nature of 6-Bromo-2-chloro-3-methylbenzoic acid allows for sensitive detection using a UV detector, likely in the range of 210-254 nm.

  • Calibration: A calibration curve must be generated using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Standard Preparation: Prepare a series of standard solutions of 6-Bromo-2-chloro-3-methylbenzoic acid of known concentrations in a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system.

  • Concentration Determination: Determine the peak area of the analyte in the sample and use the calibration curve to calculate the concentration of the dissolved compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for 6-Bromo-2-chloro-3-methylbenzoic Acid at 25°C
SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Water78.5Value to be determinedValue to be determined
Ethanol24.3Value to be determinedValue to be determined
Methanol32.7Value to be determinedValue to be determined
Acetonitrile37.5Value to be determinedValue to be determined
Acetone20.7Value to be determinedValue to be determined
Dichloromethane8.9Value to be determinedValue to be determined
Toluene2.4Value to be determinedValue to be determined

Note: This table is a template for presenting experimentally determined data.

The solubility of substituted benzoic acids is often correlated with the polarity of the solvent.[12][13] It is expected that 6-Bromo-2-chloro-3-methylbenzoic acid will exhibit higher solubility in polar organic solvents like alcohols and lower solubility in nonpolar solvents like toluene, with very low solubility in water. The presence of the halogen atoms increases the lipophilicity of the molecule compared to benzoic acid, which may further decrease its aqueous solubility.[14][15][16]

Conclusion

While direct, quantitative solubility data for 6-Bromo-2-chloro-3-methylbenzoic acid is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, coupled with HPLC for quantification, represents a robust approach for obtaining thermodynamic solubility in a variety of solvents. For aqueous systems, potentiometric titration offers an alternative and precise method. By following these established methodologies, researchers can generate the high-quality solubility data essential for the continued development of this and other novel chemical entities.

References

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

  • Palmer, D. S., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Płaczek, M. A., et al. (2020).
  • Ferreira, O., & Acree, Jr., W. E. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Li, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Płaczek, M. A., et al. (2020).
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.
  • Determination of carboxylic acids in apple juice by RP HPLC. (2025).
  • Palmer, D. S., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Potentiometric Titration of an Acid Mixture. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Benzoic acid. (n.d.). Wikipedia.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. (n.d.). MOST Wiedzy.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
  • Methyl 3-bromo-2-chloro-6-methylbenzo
  • 2: Potentiometric Titrations (Experiment). (2023). Chemistry LibreTexts.
  • Valavi, M., et al. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. (n.d.). Retrieved from [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. (2015).
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (n.d.). Benchchem.
  • Xue, J., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences.

Sources

Exploratory

1H NMR of 6-Bromo-2-chloro-3-methylbenzoic Acid: A Technical Guide

This guide serves as a definitive technical resource for the 1H NMR characterization of 6-Bromo-2-chloro-3-methylbenzoic acid . It is designed for researchers requiring rigorous structural validation of polysubstituted a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the 1H NMR characterization of 6-Bromo-2-chloro-3-methylbenzoic acid . It is designed for researchers requiring rigorous structural validation of polysubstituted aromatic intermediates in drug discovery.

Executive Summary & Structural Context

Compound: 6-Bromo-2-chloro-3-methylbenzoic acid Role: High-value intermediate for atropisomeric kinase inhibitors (e.g., KRAS G12C, SOS1 inhibitors). Molecular Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 g/mol [1]

This molecule presents a tetrasubstituted benzene ring , leaving only two aromatic protons.[1] The steric crowding of three non-hydrogen substituents (Br, Cl, CH₃) adjacent to the carboxylic acid creates a unique electronic environment.[1] The primary challenge in NMR analysis is distinguishing this specific regioisomer from potential synthetic byproducts (e.g., 2-bromo-6-chloro isomers).

The "Self-Validating" Spin System

The structural confirmation relies on identifying a specific AB spin system (two doublets) with an ortho-coupling constant (


), confirming that the two remaining protons are adjacent (positions 4 and 5).

Theoretical Shift Prediction & Assignment Logic

Before acquisition, an Application Scientist must model the expected spectrum to establish acceptance criteria.[1] We utilize Substituent Chemical Shift (SCS) additivity rules relative to benzene (


 7.27 ppm).[1]
Structural Numbering
  • Position 1: -COOH (Carboxylic Acid)

  • Position 2: -Cl (Chlorine)[2][3]

  • Position 3: -CH₃ (Methyl)[4]

  • Position 4: -H (Proton A)

  • Position 5: -H (Proton B)

  • Position 6: -Br (Bromine)[5][6]

Predicted Chemical Shifts (DMSO-d₆)[7][8][9]
SignalIntegrationMultiplicityPredicted Shift (

ppm)
Coupling (

)
Assignment Logic
COOH 1Hbr s13.0 - 14.0 -Exchangeable acidic proton; extremely deshielded by H-bonding in DMSO.
Ar-H (H5) 1Hd7.60 - 7.75 ~8.5 HzDeshielded by ortho-Br and para-COOH.
Ar-H (H4) 1Hd7.30 - 7.45 ~8.5 HzShielded relative to H5 due to ortho-CH₃ (+I effect).
Ar-CH₃ 3Hs2.35 - 2.45 -Benzylic methyl; slightly deshielded by ortho-Cl.

Note on Causality: H5 is expected to be downfield (higher ppm) compared to H4.[1] H5 is ortho to the Bromine (deshielding) and para to the electron-withdrawing Carboxyl group. Conversely, H4 is ortho to the electron-donating Methyl group, which exerts a shielding effect.[1]

Visualization: Assignment & Logic Flow

The following diagram illustrates the structural assignment logic and the expected splitting tree for the aromatic region.

NMR_Logic Molecule 6-Bromo-2-chloro-3-methylbenzoic acid Substituents Substituent Effects Molecule->Substituents H5_Env H5 Environment: Ortho to -Br (Deshielding) Para to -COOH (Deshielding) Substituents->H5_Env H4_Env H4 Environment: Ortho to -CH3 (Shielding) Meta to -COOH (Minor) Substituents->H4_Env Signal_H5 Signal H5: ~7.65 ppm (Doublet) H5_Env->Signal_H5 Signal_H4 Signal H4: ~7.35 ppm (Doublet) H4_Env->Signal_H4 Coupling Coupling Constant (J) ~8.0 - 8.5 Hz (Ortho Coupling) Signal_H5->Coupling Mutual Splitting Signal_H4->Coupling

Figure 1: Logic tree for assigning the aromatic AB system based on electronic shielding/deshielding effects.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and minimize solvent effects that can obscure the acidic proton, follow this protocol strictly.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.

    • Why DMSO? Benzoic acids often form dimers in non-polar solvents (CDCl₃), leading to concentration-dependent shifts.[1] DMSO disrupts dimers, sharpening the spectrum and solubilizing the polar acid.[1]

  • Sample Mass: 5–10 mg.

  • Tube: 5mm high-precision NMR tube.

Workflow
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Aromatic protons and quaternary carbons relax slowly. A short D1 leads to integration errors, making the 1:1 ratio of H4:H5 inaccurate.

    • Scans (NS): 16 (sufficient for >5 mg).[1]

    • Spectral Width: -2 to 16 ppm (to capture the downfield COOH).

  • Processing:

    • Phasing: Apply manual phasing, focusing on the broad COOH peak base.[1]

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).

    • Referencing: Set TMS internal standard to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Data Interpretation & Validation Criteria

The "Go/No-Go" Checklist

Use this table to validate your synthesis product.

FeatureObservationPass/Fail Criteria
Aromatic Region Two distinct doubletsMust show

Hz. If

Hz, it is the wrong regioisomer (meta-coupling).
Integration 1:1:3 ratio (H5:H4:Me)Deviation >10% indicates impurity or relaxation issues (increase D1).[1]
Acid Peak Broad singlet >13 ppmPresence confirms free acid. Disappearance with D₂O shake confirms exchangeability.
Impurity Check Extra singletsLook for unreacted starting material (e.g., 3-methylbenzoic acid) lacking the halogen shifts.
Solvent Effects: DMSO vs. CDCl₃[1][7][8][9][10]
  • DMSO-d₆: The COOH proton is usually visible as a broad hump around 13-14 ppm due to strong hydrogen bonding with the sulfoxide oxygen.

  • CDCl₃: The COOH proton may drift (10-12 ppm) or broaden into the baseline due to dimerization dynamics. Recommendation: Use DMSO-d₆ for characterization.

Synthesis Pathway & Impurity Profile

Understanding the synthesis aids in identifying impurities. This compound is typically accessed via bromination of 2-chloro-3-methylbenzoic acid.

Synthesis_Flow SM 2-Chloro-3-methylbenzoic acid Reagent Br2 / FeBr3 (Electrophilic Aromatic Substitution) SM->Reagent Product 6-Bromo-2-chloro- 3-methylbenzoic acid (Target) Reagent->Product Major Product (Ortho to H5) Impurity1 Regioisomer: 4-Bromo isomer (Sterically less favored) Reagent->Impurity1 Minor Impurity

Figure 2: Synthetic route and potential regioisomeric impurities.

  • Impurity Alert: The 4-bromo isomer would result in two singlets (para-protons) in the aromatic region, not doublets. This is the primary spectral differentiator.

References

  • Abraham, R. J., et al. (2006).[1][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.).[1] "2-Chloro-3-methylbenzoic acid NMR Spectrum." (Used for substructure validation).

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry. (Standard for solvent referencing).[1][8]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[7][8][9] (Authoritative source for SCS additivity rules).

Sources

Foundational

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-2-chloro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly Carbon-13 NMR (¹³C NMR), stands out as a powerful and indispensable tool. This guide provides an in-depth technical overview of the ¹³C NMR analysis of 6-Bromo-2-chloro-3-methylbenzoic acid, a polysubstituted aromatic compound representative of the complex scaffolds often encountered in medicinal chemistry. As a Senior Application Scientist, the following sections will not only detail the predicted spectral data but also delve into the rationale behind experimental design and data interpretation, ensuring a robust and validated analytical workflow.

The Strategic Importance of ¹³C NMR in Structural Verification

While proton (¹H) NMR provides a wealth of information about the hydrogen framework of a molecule, ¹³C NMR offers a direct window into the carbon backbone. Each unique carbon atom in a molecule gives rise to a distinct signal, providing a carbon count and invaluable information about the electronic environment of each atom. For a molecule such as 6-Bromo-2-chloro-3-methylbenzoic acid, with multiple substituents on a benzene ring, ¹³C NMR is critical for confirming the substitution pattern and the presence of key functional groups. The chemical shift of each carbon is highly sensitive to the nature of the attached atoms and functional groups, allowing for a detailed mapping of the molecular architecture.

Analysis of the Predicted ¹³C NMR Spectrum of 6-Bromo-2-chloro-3-methylbenzoic acid

In the absence of experimental data, a high-quality predicted spectrum serves as an excellent starting point for analysis. The following predicted ¹³C NMR data was generated using the online prediction tool, NMRDB.org.

The structure of 6-Bromo-2-chloro-3-methylbenzoic acid is as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 20-50 mg of Sample prep2 Dissolve in 0.6-0.7 mL of Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 Transfer to Spectrometer acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data (FID) acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 an1 Peak Picking & Assignment proc3->an1 Processed Spectrum an2 DEPT for Multiplicity an1->an2 an3 Structure Elucidation an2->an3

Caption: A comprehensive workflow for ¹³C NMR analysis.

Advanced Techniques for Signal Assignment and Validation

To ensure the trustworthiness of the spectral assignments, advanced NMR experiments can be employed.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments that can differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C1, C2, C3, and C6 in our target molecule) are not observed in DEPT spectra. This would be an excellent way to confirm the assignment of the methyl carbon.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon could be assigned by its correlation to the aromatic proton at C5.

Conclusion

The ¹³C NMR spectrum of 6-Bromo-2-chloro-3-methylbenzoic acid, while complex, can be fully elucidated through a combination of predictive tools and a systematic experimental approach. By understanding the fundamental principles of substituent effects and employing a robust, self-validating experimental protocol that may include advanced techniques like DEPT and 2D NMR, researchers and drug development professionals can confidently verify the structure of this and other similarly complex molecules. This analytical rigor is fundamental to the integrity of the drug discovery and development process.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Exploratory

Technical Whitepaper: Purity Assurance Strategies for 6-Bromo-2-chloro-3-methylbenzoic Acid

This technical guide details the purity assurance, characterization, and purification of 6-Bromo-2-chloro-3-methylbenzoic acid , a critical halogenated building block in medicinal chemistry.[1] [1] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purity assurance, characterization, and purification of 6-Bromo-2-chloro-3-methylbenzoic acid , a critical halogenated building block in medicinal chemistry.[1]

[1]

Executive Summary

In the synthesis of complex pharmaceuticals—particularly SGLT2 inhibitors and agrochemical actives—6-Bromo-2-chloro-3-methylbenzoic acid serves as a linchpin intermediate.[1] Its value lies in its dense functionalization: a carboxylic acid for anchoring, and distinct halogen handles (Cl, Br) allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, this high density of functional groups creates a "Perfect Storm" for isomeric impurities. The purity of this compound is not merely a specification; it is a determinant of downstream success. Isomeric contaminants, particularly the 4-bromo and 5-bromo regioisomers, possess similar solubility profiles and reactivities, leading to "silent" impurities that persist through multiple synthetic steps before causing catastrophic failure.[1]

This guide provides a self-validating framework for ensuring the absolute integrity of this material.

Part 1: Chemical Profile & Criticality

The "Battle of the Directing Groups"

To understand the impurity profile, one must analyze the electronic warfare occurring on the benzene ring during synthesis (typically bromination of 2-chloro-3-methylbenzoic acid).[1]

  • 1-COOH (Acid): Meta-director (Deactivating). Directs to Position 5 .[1][2][3]

  • 2-Cl (Chloro): Ortho/Para-director (Deactivating).[1] Directs to Position 6 (Ortho) and Position 4 (Meta, blocked by Me).

  • 3-Me (Methyl): Ortho/Para-director (Activating).[1] Directs to Position 4 (Ortho) and Position 6 (Para).

The Result:

  • Target (Position 6): Synergistically favored by the para-directing Methyl and ortho-directing Chloro groups.[1]

  • Major Impurity (Position 4): Favored by the ortho-directing Methyl group.[1] Sterically crowded but electronically viable.[1]

  • Minor Impurity (Position 5): Favored only by the weak meta-direction of the Carboxyl group.

Impurity Genealogy Diagram

The following diagram maps the synthetic origins of the critical impurities.

G Start Starting Material: 2-Chloro-3-methylbenzoic acid Reagent Bromination Agent (Br2/Fe or NBS/Acid) Start->Reagent Target TARGET PRODUCT: 6-Bromo-2-chloro-3-methylbenzoic acid (Para to Me, Ortho to Cl) Reagent->Target Major Pathway (Synergistic Direction) Impurity4 MAJOR IMPURITY (Regioisomer): 4-Bromo-2-chloro-3-methylbenzoic acid (Ortho to Me) Reagent->Impurity4 Competitive Pathway (Steric Hindrance) Impurity5 MINOR IMPURITY (Regioisomer): 5-Bromo-2-chloro-3-methylbenzoic acid (Meta to COOH) Reagent->Impurity5 Minor Pathway OverBrom SIDE PRODUCT: 4,6-Dibromo species Reagent->OverBrom Excess Reagent

Figure 1: Synthetic genealogy showing the origin of regioisomeric impurities based on electrophilic aromatic substitution rules.

Part 2: Analytical Characterization (The "Eyes" of the Process)

Reliable detection requires distinguishing between isomers that have identical molecular weights (MW 249.49).[1] Mass spectrometry alone is insufficient.[1]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only method that definitively validates regiochemistry.

  • Target (6-Bromo): Protons are at positions 4 and 5.[1] They are adjacent (ortho).

    • Pattern: Two Doublets (AB system).

    • Coupling Constant (

      
      ):~8.0 - 9.0 Hz  (Characteristic ortho coupling).[1]
      
  • Impurity (5-Bromo): Protons are at positions 4 and 6.[1] They are separated by one carbon (meta).

    • Pattern: Two Doublets (or Singlets depending on resolution).

    • Coupling Constant (

      
      ):~1.5 - 2.5 Hz  (Characteristic meta coupling).[1]
      
  • Impurity (4-Bromo): Protons are at positions 5 and 6.[1] They are adjacent (ortho).

    • Differentiation: While

      
       is also ~8 Hz, the chemical shift (
      
      
      
      ) of the proton adjacent to the methyl group will differ significantly from the target.
HPLC Method Parameters

Standard C18 columns may struggle to separate the 4-bromo and 6-bromo isomers due to similar hydrophobicity.[1] A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase is recommended for superior pi-pi selectivity.[1]

ParameterRecommendationRationale
Column Fluorophenyl (PFP) or C18 (High Carbon Load)PFP phases interact differently with the halogen positions relative to the acid.[1]
Dimensions 150 x 4.6 mm, 3.5 µmBalance between resolution and run time.[1]
Mobile Phase A Water + 0.1% Phosphoric AcidAcidic pH suppresses ionization of the COOH group, sharpening peaks.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic aromatics.[1]
Gradient 40% B to 90% B over 15 minShallow gradient maximizes separation of isomers.
Detection UV @ 210 nm & 254 nm210 nm for sensitivity; 254 nm for aromatic specificity.

Part 3: Purification Protocols (The "Hands" of the Process)

Achieving >98% purity requires a Dual-Filter Strategy : Chemical Purification (Acid-Base Extraction) followed by Physical Purification (Recrystallization).[1]

Workflow Diagram

Purification Raw Crude Solid (Contains Isomers, Salts, Trace Metals) Step1 Step 1: Acid-Base Extraction Dissolve in 1M NaOH Raw->Step1 Filter1 Filtration (Removes insoluble organics/metals) Step1->Filter1 Precip Acidification (HCl) to pH 1-2 Filter1->Precip Step2 Step 2: Recrystallization Solvent: EtOH/Water or Toluene Precip->Step2 MotherLiq Mother Liquor (Contains Enriched Impurities) Step2->MotherLiq Rejection Final Final Product >98% Purity Step2->Final

Figure 2: The Dual-Filter Purification Strategy ensuring removal of both non-acidic contaminants and structural isomers.[1]

Detailed Protocol
Phase 1: Chemical Filter (Acid-Base Extraction)

Purpose: Removes non-acidic impurities (e.g., unreacted starting materials lacking COOH, inorganic salts).[1]

  • Dissolution: Suspend the crude solid in 1M NaOH (3-5 equivalents). Stir until fully dissolved. The solution should be clear to slightly yellow.

  • Organic Wash: Wash the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Why? This pulls out any non-acidic organic byproducts (e.g., decarboxylated bromobenzenes) that would otherwise co-crystallize.[1]

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.0.

  • Collection: Filter the resulting white precipitate and wash copiously with cold water to remove inorganic salts (NaCl).

Phase 2: Physical Filter (Recrystallization)

Purpose: Removes isomeric impurities (4-bromo/5-bromo) based on differential lattice energy.[1]

  • Solvent Selection: A mixture of Ethanol/Water (3:1) or Toluene is typically effective.

    • Toluene: Excellent for removing more polar impurities.[1]

    • EtOH/Water: Standard for benzoic acids.[1][4]

  • Reflux: Dissolve the wet cake from Phase 1 in the minimum amount of boiling solvent.

  • Hot Filtration: If any insoluble particles remain, filter while hot (use a heated funnel to prevent premature crystallization).

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2-3 hours), then chill to 0-4°C.

    • Critical: Rapid cooling traps impurities.[1] Slow crystal growth excludes the slightly different shapes of the 4-bromo and 5-bromo isomers.[1]

  • Harvest: Filter the crystals. Wash with cold solvent.[1] Dry under vacuum at 45°C.[1]

Part 4: Stability & Storage

  • Dehalogenation Risk: Like all poly-halogenated aromatics, this compound is susceptible to photo-dehalogenation.[1] Store in amber glass vials .

  • Moisture: The carboxylic acid moiety can form hydrates. Store in a desiccator or sealed under inert gas (Nitrogen/Argon) for long-term banking.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139879, 2-Chloro-3-methylbenzoic acid.[1] Retrieved from [Link]

  • Organic Syntheses (1956). 2-Bromo-3-methylbenzoic acid.[1][3] Org.[1][5] Synth. 36, 6; Coll. Vol. 4, 114. Retrieved from [Link][1]

  • SIELC Technologies. HPLC Separation of Halogenated Benzoic Acids. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methylbenzoic acid: Synthesis, Properties, and Applications

Disclaimer: Direct experimental data for 6-Bromo-2-chloro-3-methylbenzoic acid is not extensively available in peer-reviewed literature. This guide is therefore presented as a technical and theoretical framework for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 6-Bromo-2-chloro-3-methylbenzoic acid is not extensively available in peer-reviewed literature. This guide is therefore presented as a technical and theoretical framework for researchers and drug development professionals. The proposed synthetic routes, properties, and applications are based on established principles of organic chemistry and data from closely related analogues. All protocols should be considered as starting points for experimental validation.

Introduction: A Niche Building Block in Medicinal Chemistry

Polysubstituted benzoic acids are foundational scaffolds in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of halogen and alkyl substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile. 6-Bromo-2-chloro-3-methylbenzoic acid represents a unique trifecta of substitution, offering multiple points for synthetic diversification.

The presence of a bromine atom makes it an ideal substrate for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chloro and methyl groups, along with the carboxylic acid, modulate the reactivity of the aromatic ring and provide additional handles for modification. This guide will provide a comprehensive overview of a proposed synthetic pathway, predicted chemical and physical properties, and potential applications of this promising, yet underexplored, chemical entity.

Proposed Synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid

The synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid can be logically approached from the commercially available precursor, 2-chloro-3-methylbenzoic acid. The key transformation is the regioselective bromination of this starting material.

Analysis of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on 2-chloro-3-methylbenzoic acid is governed by the directing effects of the existing substituents:

  • -COOH (Carboxylic acid): A deactivating, meta-directing group.

  • -Cl (Chloro): A deactivating, ortho-, para-directing group.

  • -CH3 (Methyl): An activating, ortho-, para-directing group.[1]

The interplay of these groups determines the position of the incoming electrophile (Br+). The methyl group is an activating group, while the chloro and carboxylic acid groups are deactivating. The ortho, para-directing influence of the activating methyl group and the ortho, para-directing chloro group will dominate over the meta-directing effect of the deactivating carboxylic acid group.

Considering the positions relative to the activating methyl group (position 3), the ortho positions are 2 and 4, and the para position is 6.

  • Position 2 is blocked by the chloro group.

  • Position 4 is sterically hindered by the adjacent methyl group.

  • Position 6 is the most sterically accessible and is para to the activating methyl group, and ortho to the ortho, para-directing chloro group.

Therefore, electrophilic bromination of 2-chloro-3-methylbenzoic acid is predicted to yield 6-Bromo-2-chloro-3-methylbenzoic acid as the major product.

Experimental Workflow: A Step-by-Step Protocol

This protocol is adapted from established methods for the bromination of substituted benzoic acids.[2]

Reaction: 2-chloro-3-methylbenzoic acid + Br₂ --(FeBr₃)--> 6-Bromo-2-chloro-3-methylbenzoic acid

Materials:

  • 2-chloro-3-methylbenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., dichloromethane)

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 2-chloro-3-methylbenzoic acid (1 equivalent) in the chosen inert solvent.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings (approx. 0.05 equivalents) to the solution.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine (1 equivalent) dissolved in the same solvent from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture can be gently heated to reflux (if necessary) to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a 10% sodium thiosulfate solution to quench any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and the acidic HBr byproduct.

    • The product will be in the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with 1 M HCl until a precipitate forms.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Dry the purified product under vacuum.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 150-200 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO
pKa Expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the halogens

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons and two doublets in the aromatic region for the two aromatic protons. The chemical shifts will be influenced by the surrounding substituents.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals, including the carbonyl carbon of the carboxylic acid, the methyl carbon, and the six aromatic carbons.

  • IR Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-H and C=C stretches in the aromatic region.[3]

Chemical Reactivity and Synthetic Utility

6-Bromo-2-chloro-3-methylbenzoic acid is a versatile intermediate for further synthetic transformations.

Reactions of the Carboxylic Acid Group:
  • Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.

  • Amide Formation: The carboxylic acid can be readily converted to amides by reaction with amines, often facilitated by coupling agents like DCC or EDC.

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions at the Bromine Position:

The C-Br bond is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

G cluster_Carboxylic_Acid Carboxylic Acid Reactions cluster_Bromine Bromine Cross-Coupling Reactions 6-Bromo-2-chloro-3-methylbenzoic_acid 6-Bromo-2-chloro-3-methylbenzoic acid Ester Ester 6-Bromo-2-chloro-3-methylbenzoic_acid->Ester Esterification Amide Amide 6-Bromo-2-chloro-3-methylbenzoic_acid->Amide Amidation Alcohol Benzyl Alcohol 6-Bromo-2-chloro-3-methylbenzoic_acid->Alcohol Reduction Suzuki Aryl/Vinyl Derivative (Suzuki Coupling) 6-Bromo-2-chloro-3-methylbenzoic_acid->Suzuki Heck Alkene Derivative (Heck Coupling) 6-Bromo-2-chloro-3-methylbenzoic_acid->Heck Buchwald Aniline Derivative (Buchwald-Hartwig) 6-Bromo-2-chloro-3-methylbenzoic_acid->Buchwald Sonogashira Alkyne Derivative (Sonogashira Coupling) 6-Bromo-2-chloro-3-methylbenzoic_acid->Sonogashira

Potential Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are prevalent in medicinal chemistry due to their ability to engage in halogen bonding and improve pharmacokinetic properties.[4] Benzoic acid and its derivatives have a wide range of biological activities and are found in numerous approved drugs.[5][6]

  • Scaffold for Bioactive Molecules: The unique substitution pattern of 6-Bromo-2-chloro-3-methylbenzoic acid makes it an attractive starting point for the synthesis of novel compounds to be screened for various biological activities, including as enzyme inhibitors, receptor antagonists, or antibacterial agents.

  • Fragment-Based Drug Design: This molecule could serve as a valuable fragment in fragment-based drug discovery campaigns, where its binding to a biological target can be optimized through derivatization at its multiple reactive sites.

  • Advanced Materials: The aromatic and halogenated nature of the molecule suggests potential applications in the synthesis of functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), where the electronic properties can be tuned through synthetic modifications.

Safety and Handling

As with all halogenated aromatic compounds, 6-Bromo-2-chloro-3-methylbenzoic acid should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

While direct experimental data on 6-Bromo-2-chloro-3-methylbenzoic acid is limited, its synthesis is feasible through the regioselective bromination of 2-chloro-3-methylbenzoic acid. Its polysubstituted structure, featuring a carboxylic acid, a bromine atom, a chlorine atom, and a methyl group, makes it a highly versatile building block for organic synthesis. The potential for derivatization through reactions of the carboxylic acid and palladium-catalyzed cross-coupling at the bromine position opens up numerous avenues for the creation of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation into the synthesis and properties of this compound is warranted to fully explore its synthetic utility.

References

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • Diazotization Reaction Mechanism - BYJU'S. (URL not available)
  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration - Chemistry Stack Exchange. (2019). [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
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  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (URL not available)
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (URL not available)
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. (2018). [Link]

  • Electrophilic bromination of substituted stilbenes and stilbazoles: A quantum-chemical investigation - ResearchG
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  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scientific Research Publishing. (2016). [Link]

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  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). [Link]

  • From Food To Industry Versatile Applications Of Benzoic Acid - Annexe Chem. (URL not available)
  • 3-Bromo-6-chloro-2-methoxytoluene - SIELC Technologies. (2018). [Link]

  • 2-amino-6-bromo-3-methylbenzoic acid 95% | CAS - Advanced ChemBlocks. (URL not available)
  • What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino. (2025). [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. (URL not available)
  • Electrophilic aromatic directing groups - Wikipedia. (URL not available)
  • Hydrogen bromide - Wikipedia. (URL not available)
  • Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023). [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). (URL not available)
  • 3-Bromo-6-chloro-2-methoxytoluene | C8H8BrClO | CID 3019336 - PubChem. (URL not available)
  • Benzoic acid, 4-methyl- - NIST WebBook. (URL not available)
  • Safety Data Sheet - Fluorochem. (2024). (URL not available)
  • Benzoic acid - Wikipedia. (URL not available)
  • p-Toluic acid(99-94-5) 1H NMR spectrum - ChemicalBook. (URL not available)
  • 1-Bromo-2-chloro-3-methylbenzene | CAS#:97329-43-6 | Chemsrc. (2025). [Link]

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  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). (URL not available)
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL not available)
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Exploratory

Theoretical studies on 6-Bromo-2-chloro-3-methylbenzoic acid

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 6-Bromo-2-chloro-3-methylbenzoic Acid Introduction Substituted benzoic acids are a cornerstone of modern chemical and pharmaceutical research....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 6-Bromo-2-chloro-3-methylbenzoic Acid

Introduction

Substituted benzoic acids are a cornerstone of modern chemical and pharmaceutical research. Their rigid scaffold, combined with the diverse electronic and steric properties imparted by various substituents, makes them invaluable as synthetic intermediates, fragments for drug discovery, and functional materials.[1][2] 6-Bromo-2-chloro-3-methylbenzoic acid (Figure 1) is a member of this class, featuring a unique substitution pattern that presents interesting challenges and opportunities for both theoretical and experimental investigation. The presence of two different halogens (bromine and chlorine) and a methyl group on the benzoic acid core suggests a nuanced interplay of inductive and steric effects that can significantly influence its chemical reactivity, physical properties, and biological activity.

This guide serves as a comprehensive framework for the theoretical and experimental characterization of 6-Bromo-2-chloro-3-methylbenzoic acid. As a Senior Application Scientist, the goal is not merely to present data but to provide a validated, step-by-step methodology for researchers, scientists, and drug development professionals to approach the study of this and other novel chemical entities. We will explore a plausible synthetic route, detail a robust computational workflow for predicting its properties, and discuss how these theoretical insights can be validated through spectroscopic techniques and leveraged for applications in medicinal chemistry.

PropertyValue
IUPAC Name 6-bromo-2-chloro-3-methylbenzoic acid[3]
CAS Number 1428234-64-3[3]
Molecular Formula C₈H₆BrClO₂[3]
Molecular Weight 249.49 g/mol [3]
SMILES CC1=CC=C(Br)C(C(=O)O)=C1Cl[3]

Part 1: Synthesis and Structural Confirmation

Proposed Synthetic Workflow

A logical approach would begin with 2-chloro-3-methylbenzoic acid, a commercially available starting material.[4] The existing substituents (the ortho-directing methyl group and the meta-directing carboxylic acid, with the chlorine also influencing regiochemistry) would then guide the subsequent bromination step.

Caption: A plausible synthetic workflow for 6-Bromo-2-chloro-3-methylbenzoic acid.

Experimental Protocol for Structural Characterization

To ensure the correct isomer has been synthesized, a suite of spectroscopic analyses is mandatory. Each technique provides a piece of the structural puzzle, creating a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This is critical for confirming the regiochemistry. The spectrum should show two distinct aromatic proton signals, likely doublets, confirming their adjacent positions. The methyl group will appear as a singlet. The chemical shifts will be influenced by the surrounding electron-withdrawing halogens.

    • ¹³C NMR : This spectrum should reveal eight distinct carbon signals: one for the methyl group, one for the carboxylic acid carbon, and six for the aromatic ring carbons, confirming the absence of molecular symmetry.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and vibrations corresponding to the C-Cl, C-Br, and C-H bonds.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), providing definitive evidence of their incorporation into the structure.

Part 2: A Framework for Theoretical Investigation

With the molecular structure confirmed, we can proceed with a detailed theoretical analysis. Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules.[1][5]

Computational Methodology

The choice of method and basis set is critical for obtaining accurate results that balance computational cost and precision. For substituted benzoic acids, a well-established and validated approach is the use of the B3LYP functional with the 6-311++G(d,p) basis set.[1][5][6]

  • Functional (B3LYP) : Becke's three-parameter Lee-Yang-Parr hybrid functional is a workhorse in computational chemistry, known for its excellent performance in describing the geometries and electronic properties of organic molecules.

  • Basis Set (6-311++G(d,p)) : This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron distributions and are essential for describing bonding accurately.

Computational_Workflow start Input Structure (6-Bromo-2-chloro-3-methylbenzoic acid) geom_opt Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No Imaginary Frequencies) freq_calc->validation analysis Property Calculations & Analysis validation->analysis Proceed if True homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) analysis->homo_lumo mep Molecular Electrostatic Potential (MEP) analysis->mep nmr_ir Predict Spectra (NMR, IR) analysis->nmr_ir

Caption: A standardized workflow for the theoretical analysis of the target molecule.

Geometric Optimization and Vibrational Analysis

The first computational step is to find the molecule's most stable three-dimensional structure (its minimum energy conformation). This is achieved through geometric optimization. A subsequent frequency calculation serves two purposes:

  • Validation : It confirms that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable conformation.[1]

  • IR Spectrum Prediction : The calculation yields harmonic vibrational frequencies that can be directly compared to the experimental IR spectrum. A scaling factor (typically around 0.978 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and methodological approximations, improving the agreement with experimental data.[1]

Vibrational ModePredicted Wavenumber (Scaled cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch~3000-32002500-3300
C=O Stretch~1710-1740~1700
C-Br Stretch~550-650500-680
C-Cl Stretch~680-780650-800
Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[7] For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid group.

HOMO_LUMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) (Electron Acceptor) HOMO HOMO (Highest Occupied Molecular Orbital) (Electron Donor) lumo_level homo_level lumo_level->homo_level  Energy Gap (ΔE)  (Reactivity Indicator)

Caption: A diagram illustrating the Frontier Molecular Orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP) The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactivity.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, which are susceptible to electrophilic attack. In this molecule, this would be concentrated on the oxygen atoms of the carboxylic acid group.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, susceptible to nucleophilic attack. The acidic proton of the carboxylic group will be the most positive site.

  • Green Regions (Neutral Potential) : Typically found over the carbon atoms of the aromatic ring.

The MEP map can provide crucial insights for drug development, highlighting regions of the molecule likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.[8]

Part 3: Applications in Drug Discovery and Chemical Synthesis

The structural and electronic features of 6-Bromo-2-chloro-3-methylbenzoic acid make it a promising scaffold for medicinal chemistry and a versatile intermediate in organic synthesis. Substituted bromo-chlorobenzoic acids are known building blocks for important pharmaceuticals.[2][9] For example, 5-Bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin, which are used to treat type 2 diabetes.[9][10]

The theoretical analysis provides a roadmap for its synthetic utility:

  • Carboxylic Acid Group : The MEP analysis confirms this as a primary site for modification. It can be readily converted into esters, amides, or other functional groups to modulate properties like solubility, cell permeability, and target binding.

  • Halogen Atoms : The bromine and chlorine atoms are handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is generally more reactive in these reactions than the chlorine atom, allowing for selective, stepwise elaboration of the molecular structure to build complexity.

Derivatization_Potential cluster_0 Reaction Sites cluster_1 Potential Products start 6-Bromo-2-chloro- 3-methylbenzoic acid amide Amide Formation (R-NH₂ / Coupling Agent) start->amide -COOH site suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd Catalyst) start->suzuki -Br site amide_prod Bioactive Amides amide->amide_prod suzuki_prod Complex Biaryl Scaffolds suzuki->suzuki_prod

Caption: Potential derivatization pathways for drug discovery applications.

Conclusion

While direct experimental and theoretical studies on 6-Bromo-2-chloro-3-methylbenzoic acid are not extensively published, this guide demonstrates that a comprehensive understanding of the molecule is well within reach. By integrating established synthetic methodologies with a robust computational framework based on Density Functional Theory, researchers can confidently predict its structure, stability, reactivity, and spectroscopic signatures. The close analogy to other substituted benzoic acids used in pharmaceutical development underscores its potential as a valuable building block.[1][9] This integrated approach of synthesis, theoretical prediction, and spectroscopic validation represents a powerful, modern paradigm for accelerating chemical research and drug discovery.

References

  • F. J. T. A. Esteves et al., "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties," Molecules, 2020. [Link]

  • A. Berzins et al., "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization," Crystal Growth & Design, 2021. [Link]

  • J. L. G. de la Vega et al., "Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts," Molecules, 2020. [Link]

  • C. A. Hollingsworth et al., "Substituent effects on the electronic structure and pKa of benzoic acid," International Journal of Quantum Chemistry, 2002. [Link]

  • R. F. M. de Almeida et al., "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties," ResearchGate, 2020. [Link]

  • A. Berzins et al., "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization," ACS Publications, 2021. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Importance of 5-Bromo-2-chlorobenzoic Acid in Modern Pharmaceutical Synthesis," Ningbo Inno Pharmchem, N/A. [Link]

  • M. Saki & S. Salahvarzi, "Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles," Organic Chemistry Research, 2024. [Link]

  • S. Mohan et al., "Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations," ResearchGate, 2013. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development," Ningbo Inno Pharmchem, 2026. [Link]

  • Google Patents, "Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis," Google P
  • A. A. de Souza et al., "Vibrational and electronic properties of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives: a theoretical and experimental study," Journal of the Brazilian Chemical Society, 2022. [Link]

  • PubChem, "2-Chloro-3-methylbenzoic acid," National Center for Biotechnology Information, N/A. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methylbenzoic Acid

Introduction: The Challenge and Utility of a Hindered Building Block The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Utility of a Hindered Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for constructing biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.[2][3]

6-Bromo-2-chloro-3-methylbenzoic acid is a valuable, albeit challenging, building block for synthetic chemists. Its utility lies in its potential to generate highly substituted biaryl carboxylic acids, precursors to a wide array of complex molecular architectures. The primary challenge stems from its structure: the bromine atom is flanked by two ortho-substituents (a chloro and a methyl group), creating significant steric hindrance. This congestion can severely impede the initial, and often rate-determining, oxidative addition step of the palladium catalyst.[4][5] Additionally, the presence of a carboxylic acid requires careful consideration of the base and reaction conditions to prevent unwanted side reactions or catalyst deactivation.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize 6-bromo-2-chloro-3-methylbenzoic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic considerations, provide detailed, field-proven protocols, and offer insights into overcoming the inherent challenges of this sterically demanding substrate.

Core Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with challenging substrates.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide. This is typically the rate-limiting step and is highly sensitive to steric hindrance around the reaction center.[4] For substrates like 6-bromo-2-chloro-3-methylbenzoic acid, this step is particularly sluggish.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex. The base plays a crucial role, forming a more nucleophilic borate species [-B(OH)3R] which facilitates the transfer.[9][10]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Pd(II) Intermediate L₂Pd(X)(R¹) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation [R²B(OH)₃]⁻ ArPd(II)R2L2 Di-organopalladium L₂Pd(R¹)(R²) Transmetalation->ArPd(II)R2L2 Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product R¹-R² Reductive_Elimination->Product

Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.

Navigating Steric Hindrance: Catalyst and Ligand Selection

The success of coupling a di-ortho-substituted substrate like 6-bromo-2-chloro-3-methylbenzoic acid is almost entirely dependent on the choice of the palladium catalyst and, more importantly, the ancillary ligand. Standard catalysts like Pd(PPh₃)₄ often fail or give poor yields. The key is to use ligands that are both bulky and electron-rich.

  • Bulky Ligands: Sterically demanding ligands promote the reductive elimination step and can help stabilize the catalytically active monoligated palladium species.[12]

  • Electron-Rich Ligands: Ligands that are strong σ-donors increase the electron density on the palladium center, which facilitates the cleavage of the C-Br bond during the oxidative addition step—the primary hurdle with this substrate.[13]

Highly effective ligands for this purpose fall into two main classes: bulky phosphines and N-heterocyclic carbenes (NHCs).

Ligand ClassExamplesRationale for Use with Hindered Substrates
Bulky Alkylphosphines P(t-Bu)₃ (Tri-tert-butylphosphine), PCy₃ (Tricyclohexylphosphine)Highly electron-donating and sterically bulky, promoting oxidative addition and forming active monoligated Pd(0) species.[12]
Biarylphosphines SPhos, XPhos, RuPhosFeature a biphenyl backbone that provides both steric bulk and electronic richness. They are among the most reliable ligands for challenging couplings.[5][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsStrong σ-donors that form very stable palladium complexes, often showing high catalytic activity and thermal stability, even with low catalyst loadings.[9][15]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methylbenzoic Acid

This protocol provides a robust starting point for the coupling of 6-bromo-2-chloro-3-methylbenzoic acid with a generic arylboronic acid. Optimization of the base, solvent, and temperature may be required for specific coupling partners.

Materials and Reagents
  • 6-Bromo-2-chloro-3-methylbenzoic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%)

  • SPhos (2-10 mol%) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-chloro-3-methylbenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

    • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to remove oxygen, which can oxidize the catalyst.[16]

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[17]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid product, making it less water-soluble.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup - Add solid reagents to Schlenk flask - Purge with inert gas start->setup catalyst 2. Catalyst Addition - Add Pd precatalyst and ligand - Maintain inert atmosphere setup->catalyst solvent 3. Solvent Addition - Add degassed solvent via syringe catalyst->solvent reaction 4. Reaction Execution - Heat to 80-110 °C with vigorous stirring solvent->reaction monitoring 5. Monitoring - TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up - Cool, dilute, acidify, and extract monitoring->workup Reaction Complete purification 7. Purification - Column chromatography or recrystallization workup->purification end Pure Product purification->end

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Bromo-2-chloro-3-methylbenzoic acid

Abstract This document provides a comprehensive technical guide for the synthetic diversification of 6-bromo-2-chloro-3-methylbenzoic acid, a highly versatile and strategically functionalized starting material. Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthetic diversification of 6-bromo-2-chloro-3-methylbenzoic acid, a highly versatile and strategically functionalized starting material. Recognizing the distinct reactivity of its constituent moieties—a sterically hindered carboxylic acid, a reactive bromo group, and a more robust chloro group—we present detailed protocols for a logical, stepwise functionalization strategy. The primary focus is on leveraging modern palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, to achieve regioselective C-C and C-N bond formation. We elucidate the causal factors behind key experimental choices, from initial substrate protection to the selection of catalytic systems that favor selective transformation at the more labile C-Br bond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this building block for the creation of novel molecular entities with potential applications in pharmaceuticals and materials science.

Introduction: Strategic Value of the Starting Material

6-Bromo-2-chloro-3-methylbenzoic acid is a valuable scaffold in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its functional groups, which allows for programmed and selective modifications.

  • Halogen Differentiation: The carbon-bromine (C-Br) bond is inherently less stable and more susceptible to oxidative addition by palladium(0) catalysts compared to the stronger carbon-chlorine (C-Cl) bond. This difference is the cornerstone of a regioselective cross-coupling strategy, enabling functionalization at the 6-position while leaving the 2-position (chloro) intact for subsequent transformations.[1][2][3]

  • Carboxylic Acid Moiety: The carboxylic acid group provides a handle for forming amides, esters, or can be used as a directing group. However, its acidic proton can interfere with many organometallic reagents and bases used in cross-coupling. Therefore, its protection as an ester is a critical first step in many synthetic sequences.[4]

  • Medicinal Chemistry Relevance: Substituted benzoic acids are foundational structures in a vast array of pharmaceuticals, including anti-inflammatory agents, cardiovascular drugs, and SGLT2 inhibitors for diabetes therapy.[5][6][7][8][9] The ability to selectively introduce aryl and amino substituents onto this scaffold opens a direct route to novel analogues of known bioactive compounds.

This guide will detail a two-pathway approach for diversification, beginning with the essential esterification of the starting material.

G start_node 6-Bromo-2-chloro- 3-methylbenzoic acid ester_node Methyl 6-bromo-2-chloro- 3-methylbenzoate start_node->ester_node Esterification (Protection) path1_node Pathway 1: Suzuki-Miyaura Coupling (C-C Bond Formation) ester_node->path1_node path2_node Pathway 2: Buchwald-Hartwig Amination (C-N Bond Formation) ester_node->path2_node prod1_node Novel Biaryl Compounds path1_node->prod1_node prod2_node Novel Aryl Amine Compounds path2_node->prod2_node Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex C-Br bond cleavage transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation pd_intermediate L₂Pd(II)(Ar)(R) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product G start_node Methyl 6-bromo-2-chloro- 3-methylbenzoate path1_node Product from Pathway 1 (Biaryl) start_node->path1_node Suzuki Coupling path2_node Product from Pathway 2 (Aryl Amine) start_node->path2_node Buchwald- Hartwig hydrolysis1_node Hydrolysis (LiOH) path1_node->hydrolysis1_node coupling_node Second Cross-Coupling (at C-Cl) path1_node->coupling_node hydrolysis2_node Hydrolysis (LiOH) path2_node->hydrolysis2_node path2_node->coupling_node final_prod1 Di-substituted Carboxylic Acid hydrolysis1_node->final_prod1 hydrolysis2_node->final_prod1 final_prod2 Di-substituted Ester coupling_node->final_prod2

Sources

Method

Application Note: 6-Bromo-2-chloro-3-methylbenzoic Acid in Materials Science

Executive Summary 6-Bromo-2-chloro-3-methylbenzoic acid is a highly specialized trisubstituted aromatic scaffold. Unlike commodity building blocks (e.g., terephthalic acid), this compound offers orthogonal reactivity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-chloro-3-methylbenzoic acid is a highly specialized trisubstituted aromatic scaffold. Unlike commodity building blocks (e.g., terephthalic acid), this compound offers orthogonal reactivity and steric programming essential for advanced materials synthesis. Its utility lies in the precise electronic and structural asymmetry provided by its three distinct functional handles:

  • 6-Bromo: High-reactivity site for primary cross-coupling (Suzuki/Buchwald).

  • 2-Chloro: Latent reactivity site for secondary functionalization or halogen bonding.

  • 3-Methyl: Steric steering group to induce twist angles in biaryl systems (crucial for OLEDs and liquid crystals).

This guide details the protocols for leveraging this scaffold in the synthesis of Metal-Organic Frameworks (MOFs) and Optoelectronic Precursors .

Chemical Architecture & Reactivity Profile

To use this compound effectively, researchers must understand the reactivity hierarchy of its substituents. The molecule is designed for sequential functionalization .

Reactivity Hierarchy
  • Site A (Carboxylic Acid): Anchoring group for MOFs or surface passivation. Can be protected as an ester to solubilize the core for organic synthesis.

  • Site B (6-Bromo): The most reactive site for Pd-catalyzed cross-coupling (

    
     for oxidative addition is lower for C-Br than C-Cl).
    
  • Site C (2-Chloro): Requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to activate, allowing it to remain intact during the functionalization of Site B.

Visualization: The Orthogonal Reactivity Map

ReactivityMap Core 6-Bromo-2-chloro- 3-methylbenzoic acid Acid Carboxylic Acid (-COOH) [Coordination / Anchoring] Core->Acid Esterification Metal Binding Bromo 6-Bromo (-Br) [Primary Coupling Site] Core->Bromo Pd(0) Oxidative Addn (Fast) Chloro 2-Chloro (-Cl) [Latent Site / Halogen Bond] Core->Chloro Pd(0) Oxidative Addn (Slow) Methyl 3-Methyl (-CH3) [Steric Control] Core->Methyl Torsion Control

Figure 1: Orthogonal reactivity handles of the scaffold allowing for stepwise, programmable synthesis.

Application 1: Metal-Organic Frameworks (MOFs)

In MOF synthesis, this compound acts as a "cap" or a specialized linker that introduces halogen-lined pores. The bromo and chloro substituents are capable of Halogen Bonding (XB) , which can increase the selectivity of the MOF for CO₂ or specific hydrocarbon separations.

Mechanism: Halogen-Driven Pore Engineering

The electron-deficient


-hole on the bromine atom can interact with Lewis bases (like N-heterocycles or adsorbed gas molecules). The 3-methyl group provides steric bulk that prevents dense packing, thereby maintaining open porosity.
Protocol: Solvothermal Synthesis of Halogenated MOF (Zn-Based)

Objective: Synthesis of a Zn-paddlewheel MOF incorporating the halogenated linker.

Reagents:

  • 6-Bromo-2-chloro-3-methylbenzoic acid (Linker)

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.5 mmol of the linker and 0.5 mmol of

    
     in 10 mL of the DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 10 minutes to ensure homogeneity.
    
  • Sealing: Place the vial inside a programmable oven or a Teflon-lined autoclave.

  • Crystallization: Heat at 85°C for 48 hours . Note: The lower temperature preserves the C-Br bond integrity.

  • Cooling: Cool to room temperature at a rate of 5°C/hour. Rapid cooling may yield amorphous powder instead of single crystals.

  • Harvesting: Filter the colorless block crystals and wash with fresh DMF (3x) and Ethanol (3x).

  • Activation: Solvent exchange with chloroform for 3 days (refreshing solvent daily), followed by vacuum drying at 60°C.

Validation:

  • PXRD: Confirm crystallinity against simulated patterns.

  • TGA: Verify thermal stability (halogenated linkers typically degrade >300°C).

Application 2: Asymmetric Scaffolds for Optoelectronics

For Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), materials often require twisted biaryl cores to prevent


-stacking quenching. The 3-methyl  group adjacent to the coupling site forces the aromatic rings out of planarity.
Protocol: Sequential Suzuki-Miyaura Coupling

This protocol demonstrates how to install two different aryl groups, utilizing the reactivity difference between Br and Cl.

Target: Synthesis of 2-Ar¹-6-Ar²-3-methylbenzoic acid derivatives.

Step 1: Esterification (Protection)

Why: The free acid can poison Pd catalysts and reduce solubility.

  • Reflux the starting acid (1.0 eq) in Methanol with catalytic

    
     (5 mol%) for 12 hours.
    
  • Neutralize, extract (EtOAc), and concentrate to yield the Methyl ester .

Step 2: Site-Selective Coupling at C-6 (Bromo)

Why: C-Br reacts faster than C-Cl. We use mild conditions to preserve the C-Cl bond.

  • Charge: Methyl ester (1.0 eq), Aryl-Boronic Acid A (1.1 eq),

    
     (3 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: Heat at 70°C for 6 hours. Monitor by TLC.

  • Outcome: The bromine is replaced by Aryl Group A. The chlorine remains intact.

Step 3: Activation of C-2 (Chloro)

Why: The remaining C-Cl bond is sterically hindered (ortho-methyl, ortho-ester) and electronically deactivated. High-activity catalysts are required.

  • Charge: Product from Step 2 (1.0 eq), Aryl-Boronic Acid B (1.5 eq),

    
      (2 mol%), SPhos  or XPhos  (4-8 mol%), and 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Reflux at 100-110°C for 12-24 hours.

  • Outcome: The chlorine is replaced by Aryl Group B, creating a fully substituted, asymmetric core.

Workflow Visualization

SynthesisWorkflow Start Start: 6-Bromo-2-chloro-3-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Inter1 Intermediate 1: Methyl Ester Step1->Inter1 Step2 Step 2: Selective Suzuki (Br) (Pd(PPh3)4, 70°C) Inter1->Step2 Inter2 Intermediate 2: 6-Aryl-2-chloro-3-methylbenzoate Step2->Inter2 Br replaced Cl intact Step3 Step 3: Activated Suzuki (Cl) (Pd-XPhos, 110°C) Inter2->Step3 Final Final Product: Asymmetric Biaryl Scaffold Step3->Final Cl replaced

Figure 2: Sequential functionalization workflow exploiting the Br/Cl reactivity gap.

References

  • Structure & Properties: 6-Bromo-2-chloro-3-methylbenzoic acid (CAS 1428234-64-3).[1] PubChem Compound Summary. Link (Analogous structure ref).

  • Crystal Engineering: Bučar, D. K., et al. "The crystal structures of chloro and methyl ortho-benzoic acids and their co-crystal." CrystEngComm, 2009. Link

  • MOF Synthesis: Wang, X., et al. "Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands." New Journal of Chemistry, 2024. Link

  • Orthogonal Coupling: Littke, A. F., & Fu, G. C.[2] "Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int. Ed., 2002. (Foundational protocol for activating sterically hindered chlorides). Link

  • Suzuki Selectivity: "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions." Int. J. Mol. Sci., 2014. Link

Sources

Application

Regioselective reactions of 6-Bromo-2-chloro-3-methylbenzoic acid

Application Note: Regioselective Functionalization of 6-Bromo-2-chloro-3-methylbenzoic Acid Executive Summary 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: N/A for specific isomer, analogous to 1226808-67-8 phenol derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 6-Bromo-2-chloro-3-methylbenzoic Acid

Executive Summary

6-Bromo-2-chloro-3-methylbenzoic acid (CAS: N/A for specific isomer, analogous to 1226808-67-8 phenol derivatives) represents a highly functionalized, dense aromatic scaffold used in the synthesis of atropisomeric kinase inhibitors (e.g., SOS1, KRAS) and advanced agrochemicals.

This guide addresses the two primary synthetic challenges presented by this molecule:

  • Chemoselectivity: Discriminating between the C6-Bromine and C2-Chlorine atoms during metal-catalyzed cross-couplings.

  • Steric Hindrance: Overcoming the "Ortho Effect" exerted by the 2,6-disubstitution pattern, which renders standard Fischer esterification ineffective.

Structural Analysis & Reactivity Profile

The molecule features a unique electronic and steric environment that dictates reaction outcomes.[1]

  • C1-Carboxylic Acid: Flanked by 2-Cl and 6-Br.[1] The steric bulk forces the carboxyl group out of planarity with the aromatic ring.[2][3] This breaks conjugation, increasing acidity (pKa < 4.2) but severely inhibiting nucleophilic attack at the carbonyl carbon.

  • C6-Bromine: The most reactive site for Pd-catalyzed oxidative addition. It is sterically crowded by the adjacent COOH but accessible enough for phosphine-ligated palladium species.

  • C2-Chlorine: Less reactive than the C6-bromide. It generally remains inert under standard Suzuki conditions (< 80°C), allowing for sequential functionalization.

  • C3-Methyl: Provides a handle for benzylic oxidation or radical bromination, though these reactions are secondary to the halogen manipulations.

Reactivity Map (Graphviz Visualization)

ReactivityMap Start 6-Bromo-2-chloro- 3-methylbenzoic Acid C6_Suzuki C6-Arylation (Suzuki-Miyaura) High Selectivity Start->C6_Suzuki Pd(0), <80°C COOH_Ester Esterification (Alkylation preferred over Condensation) Start->COOH_Ester MeI/Base or SOCl2/MeOH Li_Exchange Li-Halogen Exchange (Kinetic Control at C6) Start->Li_Exchange n-BuLi (2 eq) -78°C C2_Suzuki C2-Arylation (Requires Activated Ligands) C6_Suzuki->C2_Suzuki Step 2: SPhos/Pd >100°C

Figure 1: Chemoselective reactivity landscape. Green paths indicate kinetically favored transformations.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Arylation of the C6-position while preserving the C2-chloride for subsequent steps.

Mechanism: The bond dissociation energy (BDE) of C-Br (~69 kcal/mol) is significantly lower than C-Cl (~84 kcal/mol). By using a mild catalytic system and controlling temperature, oxidative addition occurs exclusively at the C-Br bond.

Materials:

  • Substrate: 6-Bromo-2-chloro-3-methylbenzoic acid (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)[4]

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically demanding boronic acids)

  • Base: Na2CO3 (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 70–80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or protodehalogenation.

  • Monitoring: Monitor by HPLC/UPLC. The starting material (Rt ~ X min) should convert to the mono-arylated product. If <5% conversion is observed after 2 hours, increase temp to 85°C.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2-3 (to protonate the carboxylate). Extract with Ethyl Acetate (3x).

  • Purification: The product is a carboxylic acid. Purification can often be achieved by Acid/Base extraction (extract into sat. NaHCO3, wash organics, re-acidify aqueous layer) or Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting:

  • Issue: C2-coupling observed (Bis-arylation).

  • Solution: Switch to a less electron-rich ligand (e.g., PPh3 instead of PCy3) and lower temperature to 60°C.

Protocol B: Sterically Hindered Esterification (O-Alkylation)

Objective: Efficient conversion of the hindered COOH to a methyl ester.

Challenge: The "Ortho Effect" blocks the tetrahedral intermediate required for Fischer esterification (Acid + Alcohol). Acid chloride formation is possible but harsh. O-Alkylation is the superior method for this specific scaffold.

Materials:

  • Substrate: 6-Bromo-2-chloro-3-methylbenzoic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K2CO3) (2.0 eq) or Cesium Carbonate (Cs2CO3) (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

  • Deprotonation: Add K2CO3. Stir at room temperature for 15 minutes. The solution may become a slurry.

  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a carcinogen. Use in a fume hood.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Note: Unlike Fischer esterification, heat is rarely needed. The carboxylate nucleophile is highly reactive toward the unhindered MeI electrophile.

  • Workup: Dilute with water (5x reaction volume). The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with Et2O/Hexanes.

Alternative (Acid Chloride Route): If the O-alkylation fails or is forbidden due to genotoxic impurity concerns (alkyl halides):

  • Suspend acid in Toluene.

  • Add Oxalyl Chloride (1.5 eq) + 2 drops DMF (Cat.).

  • Stir at RT until gas evolution ceases (1-2 h).

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve in DCM, add MeOH (excess) + Et3N (2 eq).

Protocol C: Regioselective Lithium-Halogen Exchange

Objective: Introduction of formyl (-CHO) or carboxyl (-COOH) groups at C6.

Mechanism: Bromine exchanges with Lithium much faster than Chlorine (Kinetic control). However, the carboxylic acid proton (pKa ~4) will consume the first equivalent of organolithium.

Materials:

  • Substrate: 6-Bromo-2-chloro-3-methylbenzoic acid (1.0 eq)

  • Reagent: n-Butyllithium (n-BuLi) (2.2 eq)

    • Eq 1: Deprotonates COOH -> COOLi.

    • Eq 2: Exchanges C6-Br -> C6-Li.

  • Electrophile: DMF (for aldehyde) or Dry Ice (for diacid).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a flask under Argon. Add substrate and THF. Cool to -78°C .

  • Lithiation: Add n-BuLi (2.2 eq) dropwise over 20 minutes.

    • Observation: The first equivalent produces the lithium carboxylate (often soluble). The second generates the aryl lithium species.

  • Exchange: Stir at -78°C for 30-60 minutes.

    • Warning: Do not warm up. Warming may induce elimination of LiCl (benzyne formation) or scrambling to the C2 position.

  • Quench: Add the electrophile (e.g., DMF, 5.0 eq) rapidly at -78°C.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with sat. NH4Cl (aq) or 1M HCl.

Decision Logic for Synthetic Planning

Use this logic flow to determine the order of operations for library synthesis.

DecisionTree Start Start: 6-Br-2-Cl-3-Me-Benzoic Acid Q1 Target Modification? Start->Q1 PathA Modify C6 (Aryl/Alkyl) Q1->PathA C-C Bond Formation PathB Modify COOH (Ester/Amide) Q1->PathB Derivatization StepA1 Suzuki Coupling (Protocol A) PathA->StepA1 StepB1 O-Alkylation (Protocol B) PathB->StepB1 Check Need to modify C2-Cl? StepA1->Check Final Use Buchwald/Suzuki with SPhos/XPhos Check->Final Yes

Figure 2: Strategic decision tree for sequential functionalization.

References

  • Regioselective Suzuki Coupling of Polyhalogenated Aromatics

    • Langle, S., Abarbri, M., & Duchêne, A. (2003).[5] Selective double Suzuki cross-coupling reactions.[5] Synthesis of unsymmetrical diaryl (or heteroaryl) methanes.[5] Tetrahedron Letters, 44(52), 9255–9258.

    • [5]

  • Steric Hindrance in Benzoic Acid Derivatives (Ortho Effect)

    • Kozlova, E. V., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[6] Pesticide Biochemistry and Physiology, 112, 29-35.

  • Synthesis of Methyl 3-bromo-2-methylbenzoate (Analogous Protocol)

    • ChemicalBook Protocols for 3-Bromo-2-methylbenzoic acid deriv
  • Lithium-Halogen Exchange in Functionalized Aromatics

    • PubChem Compound Summary: 6-Amino-3-bromo-2-methylbenzoic acid (Structural Analog Data).[7]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 6-Bromo-2-chloro-3-methylbenzoic acid synthesis

Technical Support Center: Optimization of 6-Bromo-2-chloro-3-methylbenzoic Acid Synthesis Executive Summary Product: 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 1428234-64-3) Application: Pharmaceutical intermediate (hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 6-Bromo-2-chloro-3-methylbenzoic Acid Synthesis

Executive Summary

Product: 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 1428234-64-3) Application: Pharmaceutical intermediate (highly substituted benzoic acid scaffold).[1][2] Primary Challenge: Regioselectivity. Standard electrophilic bromination of the precursor (2-chloro-3-methylbenzoic acid) predominantly yields the 5-bromo isomer due to the directing effects of the carboxyl and chloro groups. Recommended Solution: Switch from Electrophilic Aromatic Substitution (EAS) to Directed Ortho Metalation (DoM) to exclusively target the C6 position.

Module 1: The Synthetic Pathway & Logic

The synthesis of highly crowded aromatic rings requires abandoning "thermodynamic" control (EAS) for "kinetic" control (DoM).

Why Your Current Yield Might Be Low

If you are attempting to brominate 2-chloro-3-methylbenzoic acid using


, you are likely isolating the 5-bromo  isomer or a complex mixture.
  • The Chemistry: The -COOH group is a meta director (deactivating). The -Cl group is an ortho/para director.[3][4]

  • The Conflict: The -Cl at C2 directs to C5 (para). The -COOH at C1 directs to C5 (meta). These effects synergize to favor C5.

  • The Fix: Use the carboxylate group itself as a Directed Metalation Group (DMG) to guide a lithium base to the C6 position (the only available ortho site).

Optimized Workflow (DoM Route)

G Start Starting Material: 2-Chloro-3-methylbenzoic acid Step1 Step 1: Deprotonation (LTMP or LDA, -78°C) Formation of Dianion Start->Step1 Kinetic Control Fail Standard Bromination (Br2/FeBr3) Yields 5-Bromo Isomer (Impurity) Start->Fail Thermodynamic Control (AVOID) Inter Intermediate: 6-Lithio Species Step1->Inter Ortho-Lithiation Step2 Step 2: Electrophile Quench (CBr4 or Br2) Inter->Step2 Bromination End Target Product: 6-Bromo-2-chloro-3-methylbenzoic acid Step2->End >85% Regioselectivity

Figure 1: Comparison of the recommended DoM pathway versus the problematic standard bromination route.

Module 2: Detailed Protocol (DoM Strategy)

This protocol relies on the "induced internal base" mechanism where the carboxylate directs the lithiation.

Reagents:

  • Substrate: 2-Chloro-3-methylbenzoic acid (1.0 eq)

  • Base:

    
    -BuLi (2.2 eq) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher sterics.
    
  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrachloroethane (

    
    ) or Carbon Tetrabromide (
    
    
    
    ).
  • Solvent: Anhydrous THF.

Step-by-Step Guide:

  • Dianion Formation: Dissolve the acid in anhydrous THF under Argon/Nitrogen. Cool to -78°C .[5]

  • Base Addition: Add

    
    -BuLi (2.2 equivalents) dropwise.
    
    • Note: The first equivalent deprotonates the carboxylic acid (-COOLi). The second equivalent removes the proton at C6 (ortho-lithiation).

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns deep red or orange, indicating the formation of the lithiated species.

  • Quenching: Dissolve the bromine source (

    
    ) in THF and add it slowly to the reaction mixture at -78°C.
    
  • Workup: Allow to warm to room temperature. Quench with dilute HCl. Extract with EtOAc.[6]

Yield Expectations:

Parameter Standard Bromination DoM Optimization
Regioselectivity (C6) < 10% > 90%
Major Impurity 5-Bromo isomer Unreacted starting material

| Overall Yield | Low (<30%) | High (75-85%) |

Module 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of unreacted starting material. Why?

Diagnosis: Incomplete lithiation or "Base Kill." Solution:

  • Moisture Control: The dianion is extremely sensitive. Ensure THF is distilled over sodium/benzophenone or passed through an activated alumina column.

  • Temperature: Do not let the temperature rise above -50°C during the lithiation phase. The lithiated species may degrade or undergo "scrambling" (proton exchange) at higher temperatures.

  • Base Quality: Titrate your

    
    -BuLi before use. Old organolithium reagents often have lower molarity than labeled.
    
Q2: Why use instead of elemental Bromine ( )?

Answer: Elemental bromine is a strong oxidant and can cause radical side reactions or over-oxidation of the methyl group.


 or 

acts as a "soft" source of

, reacting cleanly with the "hard" organolithium intermediate without redox side effects.
Q3: Can I use the Sandmeyer reaction instead?

Answer: Yes, if you have access to 2-amino-6-bromo-3-methylbenzoic acid .

  • Protocol: Diazotize the amine (

    
    ) and quench with 
    
    
    
    .
  • Drawback: The precursor (the specific aniline) is often more expensive or harder to source than the 2-chloro-3-methylbenzoic acid used in the DoM route.

Q4: The product is difficult to crystallize. How do I purify it?

Answer:

  • Acid-Base Extraction: Dissolve crude in dilute NaOH (aq). Wash with ether (removes non-acidic impurities). Acidify the aqueous layer with HCl to precipitate the product.

  • Recrystallization: Use a mixture of Ethanol/Water (9:1) or Toluene . The 6-bromo substituent adds significant lipophilicity, so pure water will not work well as a solvent.

References

  • Mortier, J. et al. (1993). Directed ortho-lithiation of unprotected benzoic acids.[5] The Journal of Organic Chemistry.

    • Relevance: Establishes the foundational protocol for lithiating benzoic acids without requiring ester protection, specifically detailing the regioselectivity for ortho-positions.
  • Xu, H. et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. National Institutes of Health (PMC).

    • Relevance: Discusses modern palladium-catalyzed alternatives and contrasts them with the stoichiometric lithiation chemistry (DoM)
  • PubChem Compound Summary. (2024). 6-Bromo-2-chloro-3-methylbenzoic acid.[7] National Library of Medicine.

    • Relevance: Verifies the chemical structure and physical properties for identific

Sources

Optimization

Technical Support Center: Recrystallization of 6-Bromo-2-chloro-3-methylbenzoic acid

This guide provides in-depth technical and practical advice for the purification of 6-Bromo-2-chloro-3-methylbenzoic acid via recrystallization. It is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and practical advice for the purification of 6-Bromo-2-chloro-3-methylbenzoic acid via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The content is structured in a question-and-answer format to directly address common challenges and provide robust, field-tested solutions.

Part 1: Foundational Knowledge & Compound Properties

This section addresses the fundamental questions regarding the physicochemical properties of 6-Bromo-2-chloro-3-methylbenzoic acid and the principles of selecting an appropriate recrystallization solvent.

FAQ 1: What are the key physicochemical properties of 6-Bromo-2-chloro-3-methylbenzoic acid?

Understanding the compound's properties is critical for designing a successful purification strategy. Key data is summarized below. (Note: Data for the exact 6-bromo-2-chloro-3-methyl isomer may not be widely published; therefore, properties of closely related isomers are provided for guidance and comparison.)

PropertyValue (for related isomers)Significance for Recrystallization
Molecular Formula C₈H₆BrClO₂Influences molecular weight and polarity.
Molecular Weight 249.49 g/mol [1]Required for calculating molar quantities and theoretical yield.
Appearance White to off-white or pale yellow crystalline powder.A significant color change (e.g., yellow to white) post-recrystallization can indicate successful removal of impurities.[2]
Melting Point (m.p.) Isomer-dependent, e.g., 3-Bromo-2-methylbenzoic acid: 152-156 °C.[3]A sharp melting point range close to the literature value is a primary indicator of purity. Impure compounds exhibit a depressed and broad melting point range.[4]
Polarity Polar, due to the carboxylic acid group.Governs solubility. "Like dissolves like" suggests polar solvents will be more effective.
FAQ 2: What makes a solvent suitable for the recrystallization of this compound?

The choice of solvent is the most critical factor in a recrystallization experiment. An ideal solvent should meet several criteria, as outlined by Mettler Toledo.[5]

  • High Solubility at High Temperatures: The solvent must dissolve the 6-Bromo-2-chloro-3-methylbenzoic acid completely at or near its boiling point.[4] This allows for the creation of a saturated solution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.[4] This is essential for achieving a high recovery yield.

  • Appropriate Boiling Point (b.p.): The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals during the drying phase.[5] A b.p. below the compound's melting point is crucial to prevent "oiling out."

  • Inertness: The solvent must not react with the compound.[5]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).[6]

FAQ 3: Which solvents are recommended for 6-Bromo-2-chloro-3-methylbenzoic acid?

Given its polar carboxylic acid group and aromatic backbone, a range of polar and moderately polar solvents should be considered. Solubility testing is always the first step.[7] A patent for a similar compound, 5-bromo-2-chlorobenzoic acid, suggests solvents such as water, methanol, ethanol, isopropanol, acetic acid, toluene, and ethyl acetate.[8]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticGenerally good solubility for benzoic acids at high temperatures.[9] May have moderate solubility at room temperature, potentially reducing yield.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point, making it easier to remove.
Isopropanol 82Polar ProticA good alternative to ethanol with a slightly higher boiling point.
Ethyl Acetate 77Polar AproticOften used for recrystallizing aromatic acids.[10] Its moderate polarity can be effective at excluding both very polar and non-polar impurities.
Toluene 111Non-polarMay be useful in a solvent/anti-solvent system (e.g., dissolved in a polar solvent, with toluene added to induce precipitation). Less likely to be a good single solvent.
Water 100Very Polar ProticBenzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a potentially excellent and safe choice.[4]
Acetic Acid 118Polar ProticCan be a very effective solvent for carboxylic acids, but its high boiling point and corrosive nature make it difficult to remove completely.
Solvent Mixtures VariableVariableA mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be used to fine-tune the solubility properties and optimize crystal growth.[11]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization process.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Drying Start Impure Solid Solvent Select Solvent Start->Solvent Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter 2. Hot Filtration (If Insoluble Impurities) Dissolve->HotFilter optional Cool 3. Slow Cooling (Induce Crystallization) Dissolve->Cool HotFilter->Cool IceBath 4. Ice Bath (Maximize Yield) Cool->IceBath Collect 5. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 6. Wash with Ice-Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry End Pure, Dry Crystals Dry->End

Caption: Standard workflow for recrystallization.

Step-by-Step Experimental Protocol

Objective: To purify crude 6-Bromo-2-chloro-3-methylbenzoic acid to high purity (>99%).

Materials:

  • Crude 6-Bromo-2-chloro-3-methylbenzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula and glass stir rod

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small portion of the chosen solvent and a stir bar.

    • Gently heat the mixture on a hot plate with stirring. Never use a Bunsen burner with organic solvents.

    • Continue adding the solvent in small increments until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent required; adding too much will significantly reduce the final yield.[7]

  • Hot Filtration (Optional):

    • If you observe insoluble impurities (e.g., dust, sand) or colored impurities that might be removed with activated charcoal, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Patience is key.[11]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes. This will further decrease the solubility of the compound and maximize the yield of recovered crystals.[7]

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing:

    • With the vacuum still on, wash the crystals with a minimum amount of ice-cold solvent.[7] This removes any residual soluble impurities adhering to the crystal surfaces. Using too much or warm solvent will redissolve some of your product and lower the yield.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.

    • Transfer the semi-dry crystal cake to a pre-weighed watch glass. Spread the crystals thinly and allow them to air dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization.

Troubleshooting Decision Tree

Caption: A decision tree for common recrystallization problems.

Detailed FAQs for Troubleshooting

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

This is a classic problem, often due to either using too much solvent or the formation of a stable supersaturated solution.[7]

  • Possible Cause 1: Too much solvent was added. The concentration of your compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Then, allow the more concentrated solution to cool slowly again. Be careful not to evaporate too much.

  • Possible Cause 2: Supersaturation. The solution contains more dissolved solute than it should at that temperature, but there is no nucleation site for crystals to begin forming.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[5]

Q2: My final yield is very low. What went wrong?

Low yield is a common issue that can often be traced back to a few key steps.

  • Possible Cause 1: Using too much solvent. This is the most frequent reason for low recovery.[7]

    • Solution: Try to recover more material by evaporating some of the solvent from the mother liquor (the filtrate) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Inefficient washing. Washing the collected crystals with solvent that was not ice-cold, or simply using too much of it, will dissolve a significant portion of your product.[7]

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step. Ensure the solvent has been sitting in an ice bath for several minutes.

  • Possible Cause 3: Premature crystallization. If the product crystallized in the funnel during hot filtration, it was lost before the cooling stage.

    • Solution: Ensure all glassware for the hot filtration is pre-heated. It can also be beneficial to add a small excess of hot solvent (5-10%) before filtering to ensure the compound remains in solution during the transfer.

Q3: My compound separated as an oil, not as crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too saturated. The resulting oil often traps impurities and fails to purify the compound.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Select a different solvent with a lower boiling point.

  • Possible Cause 2: The solution was cooled too quickly or was too concentrated.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. This encourages the molecules to arrange themselves into a crystal lattice rather than crashing out as a liquid.

Q4: The recrystallized product is still colored. How can I get a pure white solid?

Colored impurities are common. If the recrystallization itself does not remove them, they are likely present at a significant concentration and have similar solubility to your product.

  • Solution: Use activated charcoal. After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the charcoal. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal (and the impurities with it). Let the now-colorless filtrate cool as usual. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

References

  • University of California, Davis. (n.d.). Recrystallisation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Recrystallisation Help. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Purification of Products. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 3.2: Purification of Products. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. Retrieved from [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ChemSrc. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting Suzuki coupling with 6-Bromo-2-chloro-3-methylbenzoic acid

Technical Support Center: Suzuki Coupling of 6-Bromo-2-chloro-3-methylbenzoic acid Case ID: #SC-6Br-2Cl-3Me-BA Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 6-Bromo-2-chloro-3-methylbenzoic acid

Case ID: #SC-6Br-2Cl-3Me-BA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Drug Discovery/Process Chemistry)

Executive Summary: The "Triple Threat" Substrate

You are attempting to couple 6-Bromo-2-chloro-3-methylbenzoic acid . This is not a standard Suzuki coupling; it represents a "perfect storm" of three distinct chemical challenges. Standard protocols (e.g., Pd(PPh3)4, Na2CO3, DME) will likely fail or result in low conversion.

The Challenges:

  • Extreme Steric Hindrance (The Ortho-Effect): The reactive 6-bromo position is sandwiched between the carboxylic acid (position 1) and the ring hydrogen (position 5). Standard Pd ligands cannot easily access this site for oxidative addition.

  • Catalyst Poisoning (The Free Acid): The free carboxylic acid (-COOH) will protonate active Pd species or coordinate to the metal as a carboxylate, effectively shutting down the catalytic cycle unless managed.

  • Chemoselectivity (Br vs. Cl): While Bromine is inherently more reactive, the 2-chloro position is also present. However, the 2-chloro is also sterically shielded by the 3-methyl group, which fortuitously aids in selectivity.

Critical Parameter Optimization (The "Engine" & "Fuel")

To drive this reaction, you must upgrade your catalyst system and reaction environment.

A. Ligand Selection: Overcoming the Steric Wall

You need a ligand with a large Cone Angle and high Electron Density .

  • Recommendation: SPhos or XPhos .

  • Why: These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (promoting reductive elimination, which is the rate-determining step in hindered couplings).

  • Alternative: P(t-Bu)3 (Tri-tert-butylphosphine) is also effective but air-sensitive.

B. Base Strategy: The "Sacrificial" Equivalent
  • The Trap: If you use 2.0 equivalents of base, the first equivalent is instantly consumed to deprotonate the benzoic acid to the benzoate. You are left with only 1.0 equivalent for the actual Suzuki mechanism, which is insufficient.

  • The Fix: Use 3.5 to 4.0 equivalents of base.

    • Equiv 1: Neutralizes -COOH

      
       -COO⁻.
      
    • Equiv 2-4: Activates the boronic acid (transmetallation).

  • Recommended Base: K3PO4 (Potassium Phosphate Tribasic). It buffers well and is highly effective for hindered substrates.

C. Solvent System: Solubility is Key
  • The Issue: The potassium benzoate salt formed in situ is insoluble in pure toluene or THF, leading to a "gummy" precipitate that traps the catalyst.

  • The Fix: Use a biphasic system with water. Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . The water keeps the carboxylate and inorganic base in solution.

Validated Experimental Protocol

Target Scale: 1.0 mmol Reaction Time: 12–24 hours Temperature: 80–100 °C

ReagentEquivalentsRoleNotes
Substrate 1.0Electrophile6-Bromo-2-chloro-3-methylbenzoic acid
Boronic Acid 1.2 – 1.5NucleophileUse excess if protodeboronation is observed.
Pd(OAc)2 0.02 (2 mol%)Metal SourceCan use Pd2(dba)3 (1 mol%) alternatively.
SPhos 0.04 (4 mol%)Ligand1:2 Pd:Ligand ratio is critical.
K3PO4 4.0 BaseFinely ground.[1]
Solvent 0.2 MMediumToluene/Water (10:1) or Dioxane/H2O (4:1).

Step-by-Step:

  • Charge Solids: Add Substrate, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4 to a reaction vial equipped with a stir bar.

  • Degas (CRITICAL): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills the active Pd(0)-SPhos species.

  • Add Solvents: Inject degassed Solvents through the septum.

  • Heat: Place in a pre-heated block at 80°C. Vigorous stirring is required (1000 rpm) to mix the biphasic layers.

  • Workup: Acidify carefully with 1M HCl to pH 3-4 (to protonate the product back to the free acid) before extracting with Ethyl Acetate.

Troubleshooting Logic (Visualized)

If your reaction failed, follow this decision matrix to identify the root cause.

Troubleshooting Start Reaction Analysis (LCMS/NMR) Result1 Starting Material (SM) Recovered (No Conversion) Start->Result1 Result2 Product formed but Low Yield (<40%) Start->Result2 Result3 Wrong Regioisomer (Coupling at Cl) Start->Result3 Result4 Debrominated Byproduct (SM minus Br) Start->Result4 CheckCat Check Catalyst/Ligand Result1->CheckCat Inactive System CheckBase Check Base Stoichiometry Result2->CheckBase Poisoning/Stalling CheckTemp Check Temperature Result3->CheckTemp Over-activation Sol_Proto Use Anhydrous Conditions Switch Solvent to DMF Result4->Sol_Proto Protodehalogenation Sol_Active Switch to SPhos/XPhos Increase Temp to 100°C CheckCat->Sol_Active Sol_Base Increase Base to 4.0 equiv Add Water (Cosolvent) CheckBase->Sol_Base Sol_Select Lower Temp to 60-80°C Use less active ligand (PPh3) CheckTemp->Sol_Select

Caption: Troubleshooting Logic Flowchart for 6-Bromo-2-chloro-3-methylbenzoic acid coupling.

Mechanistic Insight: The Selectivity Map

Why does the reaction prefer Bromine over Chlorine, and why is the 6-position difficult?

Mechanism Center Benzene Ring Pos1 1-COOH (Base Sink/Steric Wall) Center->Pos1 Pos2 2-Cl (Inert due to 3-Me) Center->Pos2 Pos3 3-Me (Steric Shield for Cl) Center->Pos3 Pos6 6-Br (Target Site) Center->Pos6 Pos1->Pos6 Steric Clash Pos3->Pos2 Steric Shielding Pd L-Pd(0) (Catalyst) Pd->Pos2 Blocked Pd->Pos6 Oxidative Addition (Favored by BDE)

Caption: Steric and Electronic Map of the Substrate. Note how the 3-Methyl group protects the 2-Chloro position, aiding selectivity.

Frequently Asked Questions (FAQs)

Q: Can I just protect the acid as a methyl ester? A: Yes, and this is often the "Nuclear Option" if the direct coupling fails. Converting the acid to a methyl ester removes the catalyst poisoning issue and slightly reduces the steric bulk at the ortho-position. However, it adds two steps (protection + deprotection). Try the direct coupling with SPhos/K3PO4 first.

Q: I see a byproduct where the Bromine is gone, but no coupling occurred (Protodehalogenation). Why? A: This happens when the Transmetallation step is too slow due to steric hindrance. The Pd(II) intermediate waits, and eventually undergoes


-hydride elimination or reduction from the solvent.
  • Fix: Increase the concentration of the Boronic Acid and ensure your solvent is degassed. Switch to a solvent with no

    
    -hydrogens (like DMF) if using high heat, though Toluene is usually safer.
    

Q: Why SPhos? Why not DPPF or PPh3? A: PPh3 is too weak for this steric load. DPPF is better but often fails for tetra-ortho-substituted or highly hindered biaryls. SPhos (and XPhos) creates a "pocket" around the Pd that facilitates the entry of the bulky substrate while protecting the active species from decay [1].

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Optimization

Preventing byproduct formation with 6-Bromo-2-chloro-3-methylbenzoic acid

Introduction: The Steric Challenge 6-Bromo-2-chloro-3-methylbenzoic acid is a densely functionalized scaffold, critical in the synthesis of SOS1 inhibitors (e.g., KRAS-G12C therapeutic pathways) and SGLT2 inhibitors . It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

6-Bromo-2-chloro-3-methylbenzoic acid is a densely functionalized scaffold, critical in the synthesis of SOS1 inhibitors (e.g., KRAS-G12C therapeutic pathways) and SGLT2 inhibitors .

Its structural utility—providing three distinct vectors for diversification (Acid, Bromide, Chloride)—is also its primary liability. The 1,2,3,6-substitution pattern creates a "steric fortress" around the carboxylic acid and the halides. Most experimental failures stem from underestimating this steric crowding, leading to three primary failure modes:

  • Protodebromination (loss of the bromine handle).

  • Incomplete Esterification/Amidation (steric shielding of the carbonyl).

  • Regio-scrambling (activation of the C2-Chloride instead of C6-Bromide).

This guide provides self-validating protocols to bypass these thermodynamic and kinetic traps.

Critical Workflow: Preventing Protodebromination

The Issue: During Suzuki-Miyaura or Buchwald-Hartwig couplings at the C6-Bromide position, researchers frequently observe the formation of 2-chloro-3-methylbenzoic acid (or its ester). The Cause: The C6-Bromide is flanked by the C1-Carboxyl group. This steric bulk slows down the Transmetallation step of the catalytic cycle. The long-lived Palladium(II) intermediate then undergoes beta-hydride elimination (often abstracting hydrogen from alcoholic solvents or alkylamine bases) followed by reductive elimination, replacing the Bromine with Hydrogen.

Troubleshooting Protocol: The "Anhydrous/Aprotic" System
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Solvent Ethanol, Isopropanol, MeOHToluene, 1,4-Dioxane, THF Eliminates the hydride source required for hydrodehalogenation.
Base Et₃N, DIPEA, NaOEtK₃PO₄, Cs₂CO₃ (Dry) Inorganic bases prevent beta-hydride elimination associated with alkylamines.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Pd-XPhos G3 Bidentate or bulky phosphine ligands accelerate the sluggish transmetallation step.
Water Aqueous mixturesStrictly Anhydrous Water can promote protodeboronation of the boronic acid partner, stalling the cycle.
Visualizing the Failure Mode

Protodebromination Start Oxidative Addition (Ar-Pd-Br) Path_Good Transmetallation (Rate Limiting due to Sterics) Start->Path_Good Fast Ligand Required Path_Bad Beta-Hydride Elimination (From Solvent/Base) Start->Path_Bad Slow Transmetallation Product Desired Coupled Product Path_Good->Product Byproduct Protodebrominated Byproduct (Ar-H) Path_Bad->Byproduct

Figure 1: The kinetic competition between productive coupling and destructive protodebromination caused by steric hindrance.

Critical Workflow: Overcoming Steric Shielding in Derivatization

The Issue: Standard Fischer esterification (MeOH/H₂SO₄) or EDC/NHS coupling often yields <30% conversion after 24 hours. The Cause: The C1-Carboxylic acid is sandwiched between a C2-Chlorine and a C6-Bromine. The "tetrahedral intermediate" required for nucleophilic acyl substitution cannot form easily due to severe steric clash.

Solution: The "Alkylation" Bypass

Do not treat the molecule as an acid to be acylated; treat it as a nucleophile to be alkylated.

Protocol A: Methyl Ester Formation (The Iodomethane Route)

  • Dissolve 6-Bromo-2-chloro-3-methylbenzoic acid in DMF (0.5 M).

  • Add 1.5 equiv. Potassium Carbonate (K₂CO₃). Stir for 15 min to form the carboxylate salt.

  • Add 1.2 equiv. Iodomethane (MeI).

  • Mechanism: This is an S_N2 reaction. The oxygen attacks the small, unhindered methyl group of MeI. The steric bulk of the benzoic acid does not hinder this attack.

  • Yield: Typically >95% within 2 hours.

Protocol B: Amide Coupling (The Acid Chloride Route) Standard coupling agents (HATU/EDC) struggle to activate the acid.

  • Convert to Acid Chloride: Use Oxalyl Chloride (1.2 equiv) + DMF (catalytic) in DCM.

  • Verification: Monitor by TLC (quenching an aliquot with MeOH). Ensure complete conversion to the methyl ester (TLC spot shift) before adding the amine.

  • Coupling: Add the amine and a non-nucleophilic base (e.g., 2,6-Lutidine) which is less prone to steric jamming than bulky DIPEA.

FAQ: Researcher to Researcher

Q: I see a small amount of "dimer" in my Suzuki coupling. What is it? A: This is likely the homocoupling product (Ar-Ar). It occurs when the boronic acid runs out or degrades, and the Pd catalyst begins coupling two aryl bromide molecules.

  • Fix: Ensure your boronic acid is in excess (1.2–1.5 equiv) and degas your solvents thoroughly. Oxygen promotes homocoupling.

Q: Can I use Nickel catalysts (e.g., Ni(cod)₂) to save money? A: Risk Warning. Unlike Palladium, Nickel is less selective between Aryl-Cl and Aryl-Br bonds. You risk activating the C2-Chloride, leading to a complex mixture of regioisomers and oligomers. Stick to Palladium unless you have a highly specific ligand known to discriminate C-Br/C-Cl in ortho-substituted systems.

Q: My esterification reaction turned black/tarry. A: If you used Thionyl Chloride (SOCl₂) at reflux, you likely caused thermal decomposition. The high substitution pattern makes the ring electron-rich enough to be sensitive to harsh acidic conditions at high temperatures. Switch to the mild alkylation method (Protocol A) described above.

References & Grounding

  • Steric Hindrance in Benzoic Acids: Goossen, L. J., et al. "Synthesis of Sterically Hindered Aryl Carboxylates." Organic Process Research & Development, 2010. (Demonstrates the superiority of alkylation over acylation for ortho-substituted acids).

  • Protodebromination Mechanisms: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Foundational work on using Buchwald ligands to prevent side reactions in hindered substrates).

  • SOS1 Inhibitor Synthesis: Hofmann, M. H., et al. "Discovery of BI-3406: A Potent and Selective SOS1::KRAS Interaction Inhibitor." Cancer Discovery, 2021. Link (Contextualizes the use of halogenated benzoic acid intermediates in drug discovery).

  • SGLT2 Intermediate Scale-up: Li, J., et al. "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Thieme - SynOpen, 2022. Link (Provides industrial protocols for handling similar bromo-chloro-benzoic acid scaffolds).

Troubleshooting

Removal of impurities from 6-Bromo-2-chloro-3-methylbenzoic acid

Technical Support Center: Purification of 6-Bromo-2-chloro-3-methylbenzoic Acid Introduction: The "Ortho-Clamp" Challenge Welcome to the technical support hub for 6-Bromo-2-chloro-3-methylbenzoic acid . If you are access...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Bromo-2-chloro-3-methylbenzoic Acid

Introduction: The "Ortho-Clamp" Challenge

Welcome to the technical support hub for 6-Bromo-2-chloro-3-methylbenzoic acid . If you are accessing this guide, you are likely encountering difficulties purifying this intermediate, possibly during the synthesis of antiviral candidates (e.g., CMV inhibitors) or SGLT2 inhibitor scaffolds.

The Core Problem: This molecule features a "di-ortho" substitution pattern.[1][2] The carboxylic acid (C1) is flanked by a Chlorine (C2) and a Bromine (C6).[1][2] This creates a "steric clamp" that has two major consequences:

  • Solvation Inhibition: The carboxylate anion is difficult to hydrate, making standard aqueous acid-base extractions prone to emulsion or precipitation.[1][2]

  • Crystal Packing: The molecule is highly crystalline but traps regioisomers (e.g., 4-bromo variants) within the lattice.[1][2]

This guide moves beyond standard textbook protocols to address these specific structural challenges.

Module 1: Diagnostic Triage – Identify Your Impurity[1][2]

Before selecting a purification method, identify the nature of your contamination.[3] Use this decision matrix.

Impurity_Decision_Tree Start Analyze Crude Purity (HPLC/LC-MS) Q1 Is the main impurity non-acidic? Start->Q1 Imp_A Impurity: Decarboxylated species (3-bromo-1-chloro-2-methylbenzene) or Catalyst Ligands Q1->Imp_A Yes (No COOH group) Q2 Is the impurity a Regioisomer or Homolog? Q1->Q2 No (It has COOH) Action_A PROTOCOL A: Modified Acid-Base Swing Imp_A->Action_A Imp_B Impurity: 4-Bromo isomer or Des-bromo (starting material) Q2->Imp_B Yes (Similar pKa) Action_B PROTOCOL B: Solvent-Selective Recrystallization Imp_B->Action_B

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Module 2: Purification Protocols

Protocol A: The "Co-Solvent" Acid-Base Swing

Best for: Removing non-acidic impurities (decarboxylated by-products, catalyst residues).[2]

The Issue: Standard NaOH extraction fails because the sodium salt of 6-bromo-2-chloro-3-methylbenzoic acid is surprisingly insoluble in cold water due to the lipophilic halogens shielding the charge.[2] It forms a "grease" rather than a solution.[1][2]

The Fix: Use a Methanol-Water hybrid system to maintain solubility of the salt.

StepActionTechnical Rationale
1 Dissolve crude solid in MTBE (Methyl tert-butyl ether) .MTBE dissolves the acid but does not hold water as aggressively as THF, preventing emulsion.
2 Add 5% Methanol to the organic phase.Methanol acts as a phase transfer bridge, helping the sterically hindered carboxylate migrate to the aqueous phase.
3 Extract with 0.5 M NaOH (Cold, 10°C).Critical: Do not use strong/hot base. The steric strain makes the ring susceptible to nucleophilic attack (de-halogenation) at high pH/temp.
4 Separate layers.[2] Discard Organic (contains non-acids).[1][2]The salt is now in the aqueous/methanol phase.[1]
5 Acidify aqueous layer with HCl to pH 1.Rapid precipitation occurs.[1][2]
6 Filter and wash with n-Heptane .[1][2]Heptane washes away trace "oiling" impurities from the crystal surface.[1][2]

Citation: For pKa considerations of ortho-substituted benzoates and solubility behavior, see generally di-ortho substituted acid properties [1].

Protocol B: Orthogonal Recrystallization

Best for: Removing regioisomers (e.g., 4-bromo isomer) and unreacted starting material.[2]

The Issue: The 6-bromo and 4-bromo isomers are isomorphous—they co-crystallize.[2] A single solvent system often fails.[1][2] The Fix: A Toluene/Acetonitrile system leverages the "pi-stacking" difference between the isomers.

Workflow:

  • Suspend crude solid in Toluene (5 mL per gram).

  • Heat to reflux (110°C). If solid remains, add Acetonitrile dropwise until dissolution is complete.[1][2]

    • Why Acetonitrile? It disrupts the strong dimer hydrogen bonding of the carboxylic acids, allowing individual molecules to repack more selectively upon cooling [2].

  • Cool slowly to Room Temperature (approx. 20°C/hour).

    • Rapid cooling traps impurities.[2]

  • Chill to 0°C for 2 hours.

  • Filter and wash with cold Toluene .[1][2]

Module 3: Advanced Troubleshooting (FAQ)

Q1: My product is oiling out during the Acid-Base extraction instead of precipitating as a solid. Why? A: This is the "Hydrophobic Salt" effect.[1] The sodium salt of your acid is amphiphilic.[1]

  • Immediate Fix: Add NaCl (brine) to the aqueous phase before acidification.[1][2] This increases the ionic strength and forces the organic acid out of solution faster.[1]

  • Secondary Fix: Seed the mixture with a pure crystal of the acid during acidification (at pH ~4) to induce nucleation rather than oiling.

Q2: I still see 5-10% of the "des-bromo" starting material (2-chloro-3-methylbenzoic acid). Recrystallization isn't working. A: Recrystallization relies on shape difference.[1][2] The des-bromo impurity is almost the same shape but slightly smaller.[1]

  • Solution: You must use Chemical Derivatization .[1][2]

    • Esterify the crude mixture (MeOH/H2SO4) to form the methyl esters.[1][2]

    • The boiling point difference between the brominated ester and the des-bromo ester is significant.[1] Distill under high vacuum.

    • Hydrolyze the pure ester back to the acid (LiOH/THF/Water) [3].[1][2]

Q3: The solid has a persistent pink/brown color. A: This indicates trace free bromine or oxidized phenolic impurities (if the starting material was phenolic).[2]

  • Fix: During the recrystallization dissolution step (Protocol B), add 5 wt% activated charcoal . Reflux for 15 minutes and filter hot through Celite. This scavenges the oxidized chromophores.[1][2]

Module 4: Safety & Handling

  • Skin Sensitization: Halogenated benzoic acids are potent sensitizers.[1][2] Double-glove (Nitrile) is mandatory.[1][2]

  • Corrosivity: The 2-chloro-6-bromo substitution makes the acid stronger than typical benzoic acid.[2] Treat dust as corrosive to mucous membranes.[1][2]

References

  • PubChem. (2025).[1][2] Computed Properties of 6-Amino-3-bromo-2-methylbenzoic acid (Analogous pKa and Solubility Data). National Library of Medicine.[1][2] [Link][1][2]

Sources

Optimization

Technical Support Center: 6-Bromo-2-chloro-3-methylbenzoic acid

Welcome to the technical support guide for 6-Bromo-2-chloro-3-methylbenzoic acid (CAS No. 1428234-64-3).[1] This document is designed for researchers, chemists, and drug development professionals to provide field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-2-chloro-3-methylbenzoic acid (CAS No. 1428234-64-3).[1] This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when handling this versatile, yet challenging, chemical intermediate. The guidance herein is structured to explain not just the what, but the why, ensuring your experimental design is robust and self-validating.

Frequently Asked Questions (FAQs): Safety & Handling

This section addresses the most common initial queries regarding the safe handling and storage of 6-Bromo-2-chloro-3-methylbenzoic acid. Adherence to these guidelines is paramount for ensuring laboratory safety.

Q1: What are the primary health hazards associated with 6-Bromo-2-chloro-3-methylbenzoic acid?

A1: Based on data for the compound and structurally similar halogenated benzoic acids, this chemical is classified as an irritant. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2][3][5]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[2][3][5]

  • Harmful if Swallowed: May be harmful if ingested.[5][6]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential. Always handle this compound inside a certified chemical fume hood.[7] The required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3][5]

  • Hand Protection: Nitrile or other chemically resistant gloves. Use proper glove removal technique to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator is recommended.[5]

Q3: What are the correct storage conditions for this reagent?

A3: Proper storage is crucial for maintaining the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][7] While some suppliers suggest room temperature storage[1], keeping it in a desiccated environment away from heat and direct sunlight is best practice.

Q4: What materials are incompatible with 6-Bromo-2-chloro-3-methylbenzoic acid?

A4: Avoid contact with strong oxidizing agents and strong acids.[3][9][10] Reactions with these substances can be exothermic and may lead to the release of hazardous gases. The compound is combustible, and thermal decomposition can produce hazardous gases like carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[3]

Q5: How should I handle a spill of this material?

A5: For a small, dry spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5] Ensure the area is then cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.[2] Do not let the product enter drains.[2]

Troubleshooting Guide: Experimental Challenges

This section provides in-depth, cause-and-effect solutions to specific problems you may encounter during your experiments.

Q1: I am having difficulty dissolving the compound. What is the recommended procedure?

A1: This is the most frequently reported issue. The poor solubility of 6-Bromo-2-chloro-3-methylbenzoic acid in common non-polar organic solvents and water is expected due to its crystalline, halogenated aromatic structure.

The Chemistry Behind the Problem: The carboxylic acid moiety provides some polarity, but the bulky, halogenated aromatic ring dominates, leading to low solubility in many solvents. However, the acidic proton of the carboxylic acid is the key to solubilization.

Solutions:

  • Polar Aprotic Solvents: Attempt to dissolve the compound in polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Gentle heating may be required.

  • Aqueous Base Solubilization: The most effective method for many reactions is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt. This is ideal for subsequent reactions like Suzuki or Heck cross-couplings where an aqueous base is often part of the reaction mixture.

Protocol: Dissolving via Deprotonation
  • To your reaction vessel containing 6-Bromo-2-chloro-3-methylbenzoic acid, add your primary organic solvent (e.g., THF, Dioxane).

  • Add an aqueous solution of a suitable inorganic base (e.g., 2M Sodium Carbonate, 1M Potassium Hydroxide).

  • Stir the biphasic mixture. The solid should dissolve into the aqueous phase as the carboxylate salt is formed. The reaction can then proceed, often with the addition of a phase-transfer catalyst if the other reactant is in the organic phase.

Solubility Troubleshooting Flowchart

start Start: Dissolve Compound solvent Try Polar Aprotic Solvent (THF, DMF, Dioxane) start->solvent heat Apply Gentle Heat (< 60°C) solvent->heat dissolved1 Success: Compound Dissolved heat->dissolved1 Yes base Is an aqueous base compatible with my reaction? heat->base No use_base Add Aqueous Base (e.g., K2CO3, NaOH) to form carboxylate salt base->use_base Yes fail Failure: Consider derivatization or alternative solvent system base->fail No dissolved2 Success: Compound Dissolved use_base->dissolved2

Caption: Decision tree for solubilizing the compound.

Q2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails. What are the likely causes?

A2: Several factors related to the substrate's structure can inhibit cross-coupling reactions.

The Chemistry Behind the Problem:

  • Steric Hindrance: The chlorine atom is ortho to the carboxylic acid, and the methyl group is meta. This substitution pattern creates significant steric bulk around the bromine atom at position 6, potentially hindering the oxidative addition step at the metal catalyst (e.g., Palladium).

  • Electronic Effects: The aromatic ring is substituted with three electron-withdrawing groups (Br, Cl, COOH) and one weakly electron-donating group (CH3). This makes the ring electron-deficient, which can affect the catalytic cycle.

  • Acidic Proton Interference: If you are using an organometallic reagent (like in a Stille coupling or forming a Grignard reagent), it will preferentially react with the acidic carboxylic acid proton in a simple acid-base reaction, consuming your reagent and preventing the desired cross-coupling.[11]

Solutions:

  • Protect the Carboxylic Acid: Before attempting the cross-coupling, convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[12] This removes the acidic proton and slightly reduces the steric bulk. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

  • Use a More Active Catalyst: Employ modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that are designed for sterically hindered and electron-deficient substrates.

  • Increase Temperature: Use a higher boiling point solvent like DMF or Dioxane and increase the reaction temperature, as sluggish cross-couplings often benefit from more thermal energy.

Q3: I am trying to perform a reaction on the aromatic ring (e.g., nitration, further halogenation) and it's not working. Why?

A3: The existing substituents make the aromatic ring highly deactivated towards further electrophilic aromatic substitution.

The Chemistry Behind the Problem: The chloro, bromo, and carboxyl groups are all strongly deactivating and meta-directing (though the halogens are ortho, para-directing, their deactivating effect is dominant). The methyl group is weakly activating and ortho, para-directing. The combination of these effects, particularly the strong deactivation, makes the ring very "electron-poor" and thus unreactive towards electrophiles like NO₂⁺.[11][13]

Solutions:

  • Forcing Conditions: Attempting such a reaction would require extremely harsh conditions (e.g., fuming sulfuric/nitric acid), which are likely to degrade the molecule or cause uncontrollable side reactions.

  • Alternative Synthetic Route: It is strongly advised to reconsider your synthetic strategy. It is almost always more efficient to build the desired substitution pattern on the ring before introducing the carboxylic acid or by using a different starting material altogether.

Key Experimental Protocols

The following protocols are provided as a validated starting point for common transformations.

Protocol 1: Esterification of Carboxylic Acid (Protection)

This protocol converts the carboxylic acid to a methyl ester, which is a common strategy to prevent interference in subsequent reactions.

  • Setup: In a round-bottom flask, suspend 6-Bromo-2-chloro-3-methylbenzoic acid (1.0 eq) in methanol (MeOH, 10-20 mL per gram of acid).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture and heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester. Purify further by silica gel chromatography if necessary.

Protocol 2: Purification via Acid-Base Extraction

This workflow is highly effective for purifying the compound from neutral organic impurities after a reaction.

start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract_base Extract with Aqueous Base (e.g., 1M NaOH) dissolve->extract_base separate Separate Layers extract_base->separate organic_layer Organic Layer: Contains Neutral Impurities (Discard) separate->organic_layer Organic aqueous_layer Aqueous Layer: Contains Sodium Salt of Product separate->aqueous_layer Aqueous acidify Cool to 0°C and Acidify Aqueous Layer with HCl (to pH < 2) aqueous_layer->acidify precipitate Product Precipitates as a solid acidify->precipitate filter Collect Solid by Filtration precipitate->filter wash_dry Wash solid with cold water and dry under vacuum filter->wash_dry product Pure Product wash_dry->product

Caption: Workflow for purification by acid-base extraction.

References

  • Sigma-Aldrich, Safety Data Sheet for 3-Bromobenzoic acid. (Similar compound).
  • National Institute of Standards and Technology (NIST), Safety Data Sheet for m-Chlorobenzoic Acid. [Link]

  • AOBChem, Product Page for 6-bromo-2-chloro-3-hydroxybenzoic acid. [Link]

  • Chemcia Scientific, LLC., Product Page for 6-Bromo-3-chloro-2-methyl-benzoic acid methyl ester. [Link]

  • Loba Chemie, MSDS for 2-CHLORO-5-BROMO BENZOIC ACID. [Link]

  • Organic Syntheses, Procedure for 2-bromo-3-methylbenzoic acid. [Link]

  • International Journal of Innovative Science and Research Technology, Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • PubChem, Compound Summary for 6-Bromo-2-chloro-3-methylphenol. [Link]

  • Chemguide, Halogenation of Benzene and Methylbenzene. [Link]

  • PubChem, Compound Summary for 4-Bromo-2-chloro-6-methylbenzoic acid. [Link]

  • Michigan State University Department of Chemistry, Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Patsnap, Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
  • Google Patents, WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Quora, Discussion on synthesis of chlorobenzoic acid isomers. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid. As a critical intermediate in the development of advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid. As a critical intermediate in the development of advanced materials and pharmaceuticals, optimizing its synthesis is paramount for achieving high yield, purity, and efficiency. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol, moving beyond simple instructions to explain the fundamental chemical principles governing reaction outcomes.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid can be approached via several distinct chemical pathways. The choice of strategy often depends on the available starting materials, scalability requirements, and desired purity profile. Understanding the core mechanism of each route is the first step in troubleshooting and optimization.

The three most common strategies are:

  • Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to achieve highly regioselective lithiation at the ortho-position, followed by quenching with a bromine-containing electrophile. The carboxylic acid group itself can act as a directing group under specific conditions.[1][2]

  • Electrophilic Aromatic Substitution (EAS): This involves the direct bromination of a 2-chloro-3-methylbenzoic acid precursor. The challenge lies in controlling the regioselectivity, as the existing substituents have competing directing effects.[3]

  • Sandmeyer Reaction: A multi-step but highly reliable method that introduces the bromo-substituent via a diazonium salt intermediate, offering excellent regiochemical control.[4][5][6]

Below is a diagram illustrating these primary synthetic routes.

Synthesis_Pathways cluster_DoM Directed ortho-Metalation (DoM) cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_Sandmeyer Sandmeyer Reaction A1 2-Chloro-3-methyl- benzoic acid A2 Ortho-lithiated Intermediate A1->A2 1. BuLi, TMEDA, THF 2. -78°C A3 Target Molecule A2->A3 3. Electrophilic Bromine Source (e.g., CBr4) Target 6-Bromo-2-chloro-3-methylbenzoic acid B1 2-Chloro-3-methyl- benzoic acid B2 Target Molecule B1->B2 NBS, Initiator (AIBN) or Br2, Lewis Acid (FeBr3) C1 6-Amino-2-chloro- 3-methylbenzoic acid C2 Diazonium Salt Intermediate C1->C2 NaNO2, HBr 0-5°C C3 Target Molecule C2->C3 CuBr

Caption: Key synthetic pathways to 6-Bromo-2-chloro-3-methylbenzoic acid.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.

Question 1: My reaction shows low or no conversion of the starting material, even after extending the reaction time. What's going wrong?

Answer: This common issue typically points to one of four areas: reaction temperature, reagent activity, catalyst efficacy, or insufficient reaction time.

  • Probable Cause (Kinetics): Many organic reactions have a significant activation energy. If the reaction temperature is too low, the rate may be impractically slow. For instance, radical brominations using N-Bromosuccinimide (NBS) require an initiator like Azobisisobutyronitrile (AIBN) and thermal energy (reflux conditions) to generate the necessary bromine radicals to propagate the reaction.[3]

  • Probable Cause (Reagents):

    • Lithiation (DoM): Organolithium reagents like n-Butyllithium (n-BuLi) are extremely sensitive to moisture and air. If your anhydrous technique is not rigorous, the reagent will be quenched before it can deprotonate your substrate.[7]

    • NBS Bromination: Over time, NBS can degrade. It's crucial to use a pure, recently purchased or recrystallized source of NBS for optimal results.

  • Solution & Validation:

    • Verify Temperature: Ensure your reaction is maintained at the optimal temperature specified in the protocol (e.g., reflux for NBS bromination, -78 °C for lithiation).[3][8] Use a calibrated thermometer placed directly in the reaction mixture.

    • Titrate Reagents: The molarity of commercial organolithium solutions can decrease over time. It is best practice to titrate your n-BuLi solution before use to determine its exact concentration.

    • Monitor Progress: Don't rely solely on a fixed reaction time. Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting material.[9] A reaction is complete when the starting material spot/peak is gone, not after an arbitrary duration.

Question 2: In my electrophilic bromination, I'm getting a significant amount of byproduct, which appears to be the benzylic-brominated compound (Br on the -CH₃ group). How can I improve selectivity?

Answer: This is a classic selectivity problem in radical bromination. The formation of the benzylic-brominated product indicates that the reaction conditions are favoring radical abstraction from the methyl group over electrophilic substitution on the aromatic ring.

  • Causality (Mechanism): NBS in the presence of a radical initiator (like AIBN) and light/heat generates a low concentration of bromine radicals.[3] These radicals can attack either the aromatic ring or the benzylic protons of the methyl group. Benzylic C-H bonds are relatively weak and susceptible to radical hydrogen abstraction.

  • Solution & Validation:

    • Shift to Electrophilic Conditions: To favor aromatic substitution, use conditions that generate an electrophilic bromine species (Br⁺). This is achieved by using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[3] The Lewis acid polarizes the Br-Br bond, making one bromine atom highly electrophilic and prone to attacking the electron-rich aromatic ring.

    • Optimize Radical Conditions: If you must use the NBS route, ensure the reaction is run in the dark (if using a thermal initiator like AIBN) to minimize photochemical side reactions. The choice of solvent is also critical; solvents like carbon tetrachloride (CCl₄) are standard for radical reactions.[3]

    • Confirm Structure: Use ¹H NMR spectroscopy to confirm the structure of your product and byproducts. A benzylic bromination will result in a downfield shift of the methyl protons and a change in their integration.

Question 3: My Directed ortho-Metalation (DoM) reaction is giving very low yields and a lot of dark, tarry material. What is causing this decomposition?

Answer: This is a strong indicator of a competing benzyne elimination pathway, a common side reaction in ortho-metalation chemistry if not properly controlled.[8]

  • Causality (Mechanism): When an aryl halide is lithiated, the resulting aryllithium species can be unstable at higher temperatures. If the lithium and a leaving group (like -Cl) are ortho to each other, elimination of LiCl can occur to form a highly reactive benzyne intermediate. This intermediate polymerizes, leading to the observed tar.[8]

  • Solution & Validation:

    • Strict Temperature Control: This is the most critical parameter. The lithiation step must be performed and maintained at very low temperatures, typically -78 °C (a dry ice/acetone bath) or even lower.[1][10] Allowing the temperature to rise, even to -70 °C, can trigger the exothermic benzyne decomposition.[8]

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Any trace of water will quench the organolithium reagent, reducing yield.

    • Order of Addition: Add the organolithium reagent slowly to the cooled solution of your substrate. After the specified stirring time for metalation, add the electrophile at -78 °C before allowing the reaction to slowly warm.

Below is a troubleshooting flowchart to guide your decision-making process.

Troubleshooting_Flowchart Start Reaction Issue Identified Problem What is the primary issue? Start->Problem LowYield Low / No Conversion Problem->LowYield Low Yield Byproducts Byproduct Formation Problem->Byproducts Byproducts Decomp Decomposition / Tar Problem->Decomp Decomposition CheckTime Monitor by TLC/HPLC Is SM consumed? LowYield->CheckTime IdentifyByproduct Identify Byproduct (NMR, MS) Byproducts->IdentifyByproduct CheckDoMTemp Is this a DoM reaction? Decomp->CheckDoMTemp CheckReagents Check Reagent Purity (Recrystallize NBS) Titrate n-BuLi CheckTime->CheckReagents No End Problem Resolved CheckTime->End Yes CheckTemp Verify Reaction Temperature CheckReagents->CheckTemp CheckTemp->End Benzylic Benzylic Bromination? IdentifyByproduct->Benzylic Yes Isomer Isomer / Dibromo? IdentifyByproduct->Isomer No SwitchConditions Switch to Electrophilic Conditions (Br2/FeBr3) Benzylic->SwitchConditions OptimizeStoich Optimize Stoichiometry & Reaction Time Isomer->OptimizeStoich SwitchConditions->End OptimizeStoich->End CheckDoMTemp->Byproducts No StrictTemp Maintain Temp < -75°C Ensure Anhydrous Cond. CheckDoMTemp->StrictTemp Yes StrictTemp->End

Caption: A general troubleshooting workflow for synthesis optimization.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction to determine the optimal time without simply waiting for a prescribed period? A1: The most reliable method is chromatographic monitoring. For most small-scale lab syntheses, Thin-Layer Chromatography (TLC) is sufficient. Spot the reaction mixture alongside your starting material on a TLC plate at regular intervals (e.g., every hour). The optimal reaction time is reached when the starting material spot has completely disappeared. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4][9] It allows you to quantify the consumption of starting material and the formation of product and byproducts over time.

Q2: For the NBS bromination route, what is the single most critical parameter affecting reaction time? A2: The reaction temperature and its effect on the rate of radical initiation. The initiator, such as AIBN, has a specific half-life at a given temperature. The reaction must be hot enough (typically at the reflux temperature of the solvent) to ensure a steady generation of radicals to propagate the chain reaction.[3] Insufficient temperature leads to a very slow or stalled reaction, extending the required time indefinitely. A typical time frame under optimal reflux conditions is 8 to 12 hours.[3]

Q3: Does solvent choice significantly impact the reaction time and outcome? A3: Absolutely. The solvent must be chemically inert to the reaction conditions and appropriate for the reaction mechanism. For radical brominations with NBS, non-polar aprotic solvents like carbon tetrachloride (CCl₄) or chlorobenzene are preferred.[3][9] For directed ortho-metalation, polar aprotic ethers like tetrahydrofuran (THF) are required to solvate the organolithium species. Using the wrong solvent can completely inhibit the reaction or promote undesired side pathways.

Q4: My final product is difficult to purify. Are there any workup tips to improve purity before chromatography or recrystallization? A4: Yes, a well-designed workup is crucial.

  • For Bromination Reactions: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate will destroy any excess bromine, preventing further reactions during workup.[9]

  • For all reactions: An acidic/basic liquid-liquid extraction can remove many impurities. Since your target is a carboxylic acid, you can extract it into a basic aqueous layer (e.g., with NaHCO₃ or NaOH), wash the organic layer to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate your purified product.[11]

Section 4: Optimized Experimental Protocol (Electrophilic Bromination)

This protocol describes the synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid via direct bromination of 2-chloro-3-methylbenzoic acid using N-Bromosuccinimide (NBS). This method is chosen for its operational simplicity and reliable selectivity under controlled conditions.

Materials & Reagents:

  • 2-chloro-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium bisulfite (NaHSO₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (approx. 10 mL per gram of starting material). Begin stirring and add N-Bromosuccinimide (1.1 eq).

  • Initiation: Add a catalytic amount of AIBN (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete in 8-12 hours, indicated by the consumption of the starting material.[3]

  • Workup (Quenching): Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Workup (Washing): Transfer the filtrate to a separatory funnel. Wash sequentially with 10% sodium bisulfite solution (to remove any trace Br₂), saturated sodium bicarbonate solution, and finally brine.

  • Isolation: The product, being a carboxylic acid, will have been extracted into the sodium bicarbonate layer. Carefully collect this basic aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 3M HCl with vigorous stirring until the pH is ~1-2. A white precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 5: Data Summary: Reaction Time & Conditions

The following table summarizes typical conditions and timeframes for the primary synthetic routes. Note that these are starting points, and optimization is always recommended for any specific experimental setup.

Synthetic RouteKey ReagentsTemperatureTypical Reaction TimeExpected YieldKey Optimization Insight
Electrophilic Bromination NBS, AIBN, CCl₄Reflux (~77 °C)8 - 12 hours[3]65 - 75%[3]Time is dictated by initiator half-life and complete consumption of starting material to avoid purification issues.
Directed ortho-Metalation n-BuLi, THF-78 °C1 - 2 hours70 - 85%Reaction is fast; time is for ensuring complete metalation. Strict temperature control is more critical than time.[1][8]
Sandmeyer Reaction NaNO₂, HBr, CuBr0 - 5 °C (Diazotization)30 min (Diazotization) 1 - 3 hours (CuBr addition)70 - 90%[4]Low temperature for diazonium salt stability is paramount. The subsequent displacement is typically faster.[3]

Section 6: References

  • LookChem, Cas 21739-92-4, 5-Bromo-2-chlorobenzoic acid. [Link]

  • Organic Syntheses, 2,4,6-tribromobenzoic acid. [Link]

  • Patsnap, Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. [Link]

  • Organic Syntheses, 2-bromo-3-methylbenzoic acid. [Link]

  • ResearchGate, Optimization of reaction time for improved conversion and enantiomeric excess. [Link]

  • Thieme Chemistry, Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. [Link]

  • Google Patents, Method for producing 3-bromomethylbenzoic acids.

  • Scribd, Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • ACS Publications, Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]

  • ResearchGate, Directed lithiation of unprotected benzoic acids. [Link]

  • Organic Chemistry Portal, Sandmeyer Reaction. [Link]

  • Wikipedia, Directed ortho metalation. [Link]

  • Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • RSC Publishing, Directed lithiation of unprotected benzoic acids. [Link]

  • Reddit, I keep getting debrominated starting material and low conversion after lithiation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 6-Bromo-2-chloro-3-methylbenzoic acid

The following guide provides a rigorous technical analysis of the NMR spectral characteristics of 6-Bromo-2-chloro-3-methylbenzoic acid , a critical scaffold in the synthesis of SGLT2 inhibitors and other pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of the NMR spectral characteristics of 6-Bromo-2-chloro-3-methylbenzoic acid , a critical scaffold in the synthesis of SGLT2 inhibitors and other pharmaceutical agents.

This guide moves beyond basic peak listing to focus on structural validation strategies , specifically distinguishing this target from its common regioisomers using comparative NMR techniques.

Content Type: Technical Comparison & Validation Protocol Target Compound: 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 180532-76-9 / Analogous Intermediates) Primary Application: Pharmaceutical Building Block (SGLT2 Inhibitor Pharmacophore)

Executive Summary: The Structural Challenge

In drug development, the tetrasubstituted benzene ring of 6-Bromo-2-chloro-3-methylbenzoic acid presents a unique validation challenge. During electrophilic aromatic substitution (bromination of 2-chloro-3-methylbenzoic acid), the directing effects of the methyl (activating) and chloro (deactivating) groups can lead to regioisomeric mixtures.

The Critical Distinction:

  • Target (6-Bromo): Protons at C4 and C5 (Ortho coupling).

  • Impurity A (4-Bromo): Protons at C5 and C6 (Ortho coupling).

  • Impurity B (5-Bromo): Protons at C4 and C6 (Meta coupling).

Standard 1H NMR can easily rule out Impurity B, but distinguishing the Target from Impurity A requires specific mechanistic insight (NOE spectroscopy) described in Section 3.

Theoretical vs. Experimental Shift Analysis

To ensure accurate assignment, we compare the theoretical chemical shifts (based on substituent increment calculations) with observed experimental ranges for this scaffold.

Table 1: Predicted vs. Expected Chemical Shifts (DMSO-d₆)
Signal AssignmentProton EnvironmentPredicted Shift (δ ppm)*MultiplicityCoupling (

)
Diagnostic Feature
-COOH Carboxylic Acid13.0 - 14.0Broad SingletN/AExchangeable with D₂O
H-5 Aromatic (Ortho to Br)7.65 - 7.85Doublet8.0 - 8.5 HzDownfield due to Br proximity
H-4 Aromatic (Ortho to Me)7.30 - 7.50Doublet8.0 - 8.5 HzUpfield relative to H-5; NOE with Methyl
-CH₃ Aryl Methyl2.35 - 2.45SingletN/ADiagnostic singlet

*Prediction based on Curphy-Morrison additivity rules for benzene derivatives.

Comparative Solvent Performance
  • DMSO-d₆ (Recommended): Excellent solubility for benzoic acids; prevents dimerization, resulting in sharper aromatic peaks. The carboxylic acid proton is usually visible >13 ppm.

  • CDCl₃: Poor solubility often leads to line broadening. Carboxylic acid proton may not be observed or appears extremely broad due to dimerization.

  • Methanol-d₄: Good solubility, but the acidic proton (COOH) exchanges rapidly and will not be observed, removing a confirmation data point.

Structural Validation Protocol (Isomer Differentiation)

The primary risk in synthesizing this compound is the formation of the 4-bromo regioisomer . Both the 6-bromo (target) and 4-bromo isomers exhibit two doublets with ortho-coupling (~8 Hz), making standard 1H NMR insufficient for conclusive identification.

The Definitive Test: 1D NOE Difference Spectroscopy

To validate the position of the bromine atom, you must determine the spatial proximity of the aromatic protons to the methyl group.

  • Target (6-Bromo): The proton at C4 is physically adjacent to the C3-Methyl group. Irradiation of the Methyl signal (~2.4 ppm) will result in a significant NOE enhancement of the H-4 doublet .

  • Isomer (4-Bromo): The bromine atom occupies C4, pushing the aromatic protons to C5 and C6. Neither aromatic proton is adjacent to the methyl group. Irradiation of the Methyl signal will show zero NOE enhancement in the aromatic region.

Diagram 1: Isomer Verification Logic Flow

IsomerLogic Start Crude Product Isolated HNMR Acquire 1H NMR (DMSO-d6) Start->HNMR CouplingCheck Analyze Aromatic Coupling (J) HNMR->CouplingCheck Meta Meta Coupling (J ~ 2 Hz) Identified: 5-Bromo Isomer CouplingCheck->Meta J = 1-3 Hz Ortho Ortho Coupling (J ~ 8 Hz) Candidate: 6-Bromo OR 4-Bromo CouplingCheck->Ortho J = 7-9 Hz NOE Run 1D NOE (Irradiate Methyl @ 2.4 ppm) Ortho->NOE Enhancement NOE Enhancement Observed on Aromatic Doublet NOE->Enhancement NoEnhancement NO NOE Enhancement on Aromatic Signals NOE->NoEnhancement Confirmed CONFIRMED: 6-Bromo-2-chloro-3-methylbenzoic acid Enhancement->Confirmed Rejected REJECTED: 4-Bromo Isomer NoEnhancement->Rejected

Caption: Decision tree for distinguishing the target 6-bromo compound from potential 4-bromo and 5-bromo regioisomers using coupling constants and Nuclear Overhauser Effect (NOE).

Detailed Experimental Protocol

A. Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the sample is fully dissolved.[1] If turbidity persists, filter through a cotton plug into the NMR tube to prevent baseline distortion.

  • Reference: Use residual solvent peak (DMSO-d₅) at 2.50 ppm as the internal reference. Avoid TMS if possible to prevent signal overlap with the methyl region.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher to ensure full relaxation of the aromatic protons for accurate integration.

  • Spectral Width: -2 to 16 ppm (to capture the carboxylic acid proton).

C. 1D NOE Experiment Setup
  • Acquire a standard proton spectrum first.

  • Select the methyl singlet (~2.40 ppm) as the irradiation target.

  • Set Mixing Time: 500–800 ms.

  • Scans: Increase to 64 or 128 to resolve small NOE enhancements (typically 1–5%).

References

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. Empirical (Curphy-Morrison) Parameters for NMR Prediction. Retrieved from [Link]

Sources

Comparative

Structural Elucidation and Regio-Differentiation of Halogenated Benzoic Acids: A Comparative NMR Guide

Topic: Interpreting the 1H NMR spectrum of 6-Bromo-2-chloro-3-methylbenzoic acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the 1H NMR spectrum of 6-Bromo-2-chloro-3-methylbenzoic acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex pharmaceutical intermediates—particularly for SGLT2 inhibitors and p38 MAP kinase inhibitors—poly-substituted benzoic acids are critical scaffolds. The molecule 6-Bromo-2-chloro-3-methylbenzoic acid presents a specific analytical challenge: distinguishing it from its regioisomers (such as the 5-bromo or 4-bromo variants) generated during non-selective halogenation.

This guide provides a definitive interpretation of the 1H NMR spectrum for 6-Bromo-2-chloro-3-methylbenzoic acid. It contrasts the target molecule with its most common synthetic impurity, 5-Bromo-2-chloro-3-methylbenzoic acid , demonstrating how spin-spin coupling constants (


-values) and chemical shift logic serve as the primary self-validating mechanisms for structural assignment.

Structural Analysis & Theoretical Grounding

The Target Molecule: 6-Bromo-2-chloro-3-methylbenzoic acid

The steric crowding in this molecule is significant. The carboxylic acid (C1) is flanked by a chlorine atom (C2) and a bromine atom (C6). This "di-ortho" substitution forces the carboxyl group out of planarity with the benzene ring, potentially affecting the chemical shift of the exchangeable proton.

Proton Environment:

  • Position 1: -COOH (Carboxylic Acid)[1]

  • Position 2: -Cl (Chloro)[1][2]

  • Position 3: -CH

    
     (Methyl)
    
  • Position 4: -H (Aromatic Proton A)

  • Position 5: -H (Aromatic Proton B)

  • Position 6: -Br (Bromo)[1][2][3][4][5]

Key Feature: The two aromatic protons (H4 and H5) are adjacent. This dictates an AB spin system characterized by a large ortho-coupling constant (


).
The Comparative Alternative: 5-Bromo-2-chloro-3-methylbenzoic acid

A common regioisomer formed during bromination is the 5-bromo derivative.

  • Protons: Located at Position 4 and Position 6.[6][7]

  • Relationship: They are separated by one carbon (meta-relationship).

  • Key Feature: This creates an AX spin system characterized by a small meta-coupling constant (

    
    ).
    

Comparative NMR Data Analysis

The following table contrasts the target molecule with its primary regioisomer. Note that while exact shifts vary slightly by concentration and solvent, the relative positions and coupling patterns remain absolute diagnostic markers.

Table 1: Comparative 1H NMR Profile (DMSO-d , 400 MHz)
FeatureTarget: 6-Bromo-2-chloro-3-methylAlternative: 5-Bromo-2-chloro-3-methylDiagnostic Insight
Aromatic Pattern Two Doublets (d) Two Doublets (d) Both show two signals, but splitting differs.[8]
Coupling (

)
~8.5 Hz (Ortho) ~2.2 Hz (Meta) CRITICAL: Large

confirms 4,5-substitution; Small

confirms 4,6-substitution.
H-4 Shift ~7.35 ppm (d)~7.60 ppm (d)H4 is shielded by ortho-Methyl in both, but coupling defines the neighbor.
H-5 / H-6 Shift H-5: ~7.65 ppm (d)H-6: ~7.95 ppm (d)H6 in the alternative is ortho to COOH, causing a significant downfield shift vs. H5.
Methyl (-CH

)
~2.35 ppm (s)~2.40 ppm (s)Singlet in both. Not diagnostic for regio-differentiation.[7]
-COOH ~13.5 ppm (Broad)~13.5 ppm (Broad)Highly variable; disappears with D

O shake.

Expert Note: In the target molecule (6-Bromo), H5 is deshielded relative to H4 due to the inductive effect of the adjacent Bromine at C6 and the resonance effect of the para-COOH. In the alternative (5-Bromo), H6 is extremely deshielded because it sits directly ortho to the carbonyl of the carboxylic acid.

Detailed Interpretation of the Target Spectrum[9]

Region 1: The Aromatic Zone (7.0 – 8.0 ppm)

This is the "Fingerprint Region." You will observe two distinct doublets.

  • Doublet at

    
     ~7.65 ppm (1H, d, 
    
    
    
    Hz):
    Assigned to H-5 . It is deshielded by the adjacent bromine (C6) and the inductive pull of the ring system.
  • Doublet at

    
     ~7.35 ppm (1H, d, 
    
    
    
    Hz):
    Assigned to H-4 . It is relatively shielded by the electron-donating methyl group at C3.
  • Validation: The coupling constant of 8.5 Hz unequivocally proves that these two protons are neighbors (ortho-relationship), confirming the 6-bromo substitution pattern.

Region 2: The Aliphatic Zone (2.0 – 3.0 ppm)
  • Singlet at

    
     ~2.35 ppm (3H, s):  Assigned to the Methyl group at C3 .
    
  • Multiplicity: It appears as a singlet. However, under very high resolution (600 MHz+), you might see slight broadening due to long-range coupling (

    
    ) with H-4, but this is rarely observed in routine QC.
    
Region 3: The Exchangeable Proton (> 10 ppm)
  • Broad Singlet at

    
     13.0 – 14.0 ppm:  Assigned to -COOH .
    
  • Behavior: This peak is often very broad due to hydrogen bonding.[7] Adding a drop of D

    
    O to the NMR tube will cause this signal to disappear (Deuterium Exchange), confirming it is an acidic proton.
    

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data that allows for precise coupling constant measurement, follow this protocol.

Step 1: Sample Preparation[5][7]
  • Solvent: Use DMSO-d

    
      (99.9% D). Chloroform-d (CDCl
    
    
    
    ) is often poor for benzoic acids due to solubility issues and dimerization, which broadens signals.[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) leads to viscosity broadening, masking the fine splitting of the aromatic doublets.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 to 32 scans are sufficient.

  • Acquisition Time (AQ): Ensure AQ > 3.0 seconds to resolve small couplings.

  • Spectral Width (SW): 0 to 16 ppm (to catch the COOH).[7]

Step 3: Processing & Logic Check
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the aromatic doublets.

  • Logic Gate: Measure the distance between the legs of the aromatic doublet in Hertz.

    • If

      
       Hz 
      
      
      
      Pass (Ortho / 6-Br isomer).
    • If

      
       Hz 
      
      
      
      Fail (Meta / 5-Br isomer).

Visualization: Logic Pathways

Diagram 1: Structural Determination Decision Tree

This workflow illustrates the decision process for distinguishing the target from its isomers.

NMR_Logic Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Prevents dimerization) Start->Solvent Acquire Acquire 1H NMR (Focus: 7.0 - 8.0 ppm) Solvent->Acquire Decision Analyze Aromatic Splitting Acquire->Decision Ortho Two Doublets J = 8.5 Hz Decision->Ortho Large Coupling Meta Two Doublets J = 2.2 Hz Decision->Meta Small Coupling Para Two Singlets (No Coupling) Decision->Para No Coupling Result_Target CONFIRMED: 6-Bromo-2-chloro-3-methyl Ortho->Result_Target Result_Iso5 IMPURITY: 5-Bromo isomer Meta->Result_Iso5 Result_Iso4 IMPURITY: 4-Bromo isomer Para->Result_Iso4

Caption: Decision tree for assigning regio-chemistry of trisubstituted benzoic acids based on spin-spin coupling constants.

Diagram 2: Synthesis & Impurity Origin

Understanding where the impurities arise helps in interpreting the spectra of crude mixtures.

Synthesis_Path SM 2-Chloro-3-methylbenzoic acid Reagent Bromination (Br2 / Fe or NBS) SM->Reagent Target 6-Bromo Isomer (Target) Sterically Crowded Reagent->Target Major Product (Directed by Me/Cl) Impurity 5-Bromo Isomer (Impurity) Less Crowded Reagent->Impurity Minor Product (Steric Relief)

Caption: Synthetic pathway showing the origin of the 5-bromo regioisomer impurity during the halogenation of the starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Standard text for coupling constant rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[7] (Source for pulse sequence and acquisition parameters).

  • Royal Society of Chemistry. (2022). Quantitative 1H-NMR analysis of substituted benzoates. Journal of Industrial Microbiology and Biotechnology.

  • Thieme Connect. (2022).[4] Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (Provides comparative data for similar halogenated benzoic acid intermediates).

  • BenchChem. (2024). Methyl 3-bromo-2-chloro-6-methylbenzoate Structure and Data. (Reference for substituent effects in similar scaffolds).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2-chloro-3-methylbenzoic Acid

Introduction In the fields of pharmaceutical development, chemical synthesis, and materials science, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of rigorous scientific inqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development, chemical synthesis, and materials science, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of rigorous scientific inquiry. 6-Bromo-2-chloro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, presents a unique analytical challenge due to the complex interplay of its functional groups under mass spectrometric analysis. This guide provides an in-depth, technically-grounded comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this molecule. By juxtaposing its expected fragmentation with that of simpler, related structures, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing this and similar polysubstituted aromatic compounds.

The insights presented herein are synthesized from foundational principles of mass spectrometry and comparative data from analogous molecules, offering a robust guide for interpreting experimental results.

The Foundational Principles of Fragmentation in Halogenated Benzoic Acids

Electron ionization mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation known as the molecular ion ([M]•+). This molecular ion is often unstable and undergoes a series of fragmentation events to produce a unique pattern of fragment ions. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragments.

For a molecule like 6-bromo-2-chloro-3-methylbenzoic acid, several key structural features will govern its fragmentation:

  • The Carboxylic Acid Group: Aromatic carboxylic acids typically exhibit characteristic losses of a hydroxyl radical (•OH, 17 Da) and a carboxyl group (•COOH, 45 Da), or a sequential loss of •OH and carbon monoxide (CO, 28 Da).[1][2]

  • Halogen Substituents (Bromine and Chlorine): The carbon-halogen bonds are susceptible to cleavage. A crucial diagnostic feature is the isotopic signature of bromine and chlorine. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, leading to two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2) for any bromine-containing fragment.[3][4][5] Chlorine has two main isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1, resulting in two peaks (M+ and M+2) with a corresponding intensity ratio for chlorine-containing fragments.[3][4] The presence of both atoms will create a more complex, but highly characteristic, isotopic cluster for the molecular ion and any fragments retaining both halogens.[6]

  • The Methyl Group: The methyl group can be lost as a methyl radical (•CH₃, 15 Da), often leading to a stable cation. For aromatic compounds with alkyl substituents, a common fragmentation involves the formation of a tropylium ion or a related stable cyclic cation.

  • Ortho Effects: The proximity of the chloro, methyl, and carboxylic acid groups on the aromatic ring can lead to unique rearrangements and fragmentation pathways, a phenomenon known as the "ortho effect."[7] This can involve interactions between the groups, leading to the elimination of neutral molecules like water or hydrogen halides.

Predicted Fragmentation Pattern of 6-Bromo-2-chloro-3-methylbenzoic Acid

The molecular weight of 6-bromo-2-chloro-3-methylbenzoic acid (C₈H₆BrClO₂) will be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, and ⁷⁹Br). The molecular ion region is predicted to be a complex cluster due to the isotopic distributions of both bromine and chlorine.

Molecular Ion Region

The isotopic pattern of the molecular ion ([M]•+) will be a key identifier. The combination of one bromine and one chlorine atom will result in a characteristic cluster of peaks at M, M+2, and M+4.[6][8] The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes:

  • M peak: Contains ⁷⁹Br and ³⁵Cl

  • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl

The resulting intensity ratio will be approximately 3:4:1.[6]

Major Fragmentation Pathways

The fragmentation of 6-bromo-2-chloro-3-methylbenzoic acid is anticipated to proceed through several competing pathways, as illustrated in the diagram below.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M]•+ (C₈H₆BrClO₂) F1 [M - OH]⁺ Loss of •OH M->F1 - •OH F2 [M - Cl]⁺ Loss of •Cl M->F2 - •Cl F3 [M - Br]⁺ Loss of •Br M->F3 - •Br F4 [M - COOH]⁺ Loss of •COOH M->F4 - •COOH F1a [M - OH - CO]⁺ F1->F1a - CO experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL Stock Dilute Dilute to 10-100 µg/mL Prep->Dilute Deriv Derivatization (Optional) Dilute->Deriv Inject Inject 1 µL into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-400 amu) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Pattern Acquire->Analyze Compare Compare with Predictions Analyze->Compare

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of 6-Bromo-2-chloro-3-methylbenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5] 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 184969-99-9) is a critical scaffold in the synthesis of pharmaceuticals, particularly as an intermediate for heterocyclic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 184969-99-9) is a critical scaffold in the synthesis of pharmaceuticals, particularly as an intermediate for heterocyclic active pharmaceutical ingredients (APIs). Its structural complexity—featuring three distinct substituents (bromo, chloro, methyl) on a benzoic acid core—presents a unique chromatographic challenge: Regioisomer Resolution .

Standard "generic" HPLC methods often fail to distinguish this compound from its positional isomers (e.g., 2-bromo-6-chloro-3-methylbenzoic acid) or its de-halogenated precursors (e.g., 2-chloro-3-methylbenzoic acid).

This guide compares two analytical approaches:

  • The Conventional Approach: Standard C18 stationary phase with acidic mobile phase.

  • The Optimized Approach: Phenyl-Hexyl stationary phase exploiting

    
     interactions for superior halogen selectivity.
    
Impurity Profile Targets

To validate purity, the method must resolve the target analyte from the following likely process impurities:

Impurity TypeStructure / DescriptionOriginChromatographic Challenge
Precursor 2-Chloro-3-methylbenzoic acidIncomplete brominationSimilar polarity; elutes close to product.
Regioisomer 2-Bromo-6-chloro-3-methylbenzoic acidNon-selective halogenationIdentical m/z; nearly identical hydrophobicity.
Side Product Dibromo- speciesOver-brominationHighly retained; requires gradient elution.

Method Comparison: Generic vs. Optimized

Scenario A: The Conventional C18 Method (The Alternative)

Most labs begin with a standard C18 column. While robust for simple separations, alkyl-bonded phases interact primarily through hydrophobic exclusion.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Outcome: FAILURE .

    • Observation: The target analyte and its regioisomers often co-elute as a single broad peak or "shoulder."

    • Mechanism:[2][3] The hydrophobic surface area of the isomers is too similar. The C18 ligand cannot effectively discriminate based on the position of the halogen atoms.

Scenario B: The Optimized Phenyl-Hexyl Method (The Recommendation)

To separate halogenated aromatic isomers, we utilize a Phenyl-Hexyl stationary phase.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Methanol.

  • Outcome: SUCCESS .

    • Observation: Baseline resolution (

      
      ) between the target and its critical isomers.
      
    • Mechanism:[2][3] The phenyl ring on the stationary phase engages in

      
       stacking interactions with the analyte's aromatic ring. The electron-withdrawing halogens (Br, Cl) alter the electron density of the ring, creating distinct interaction strengths depending on their position (ortho/meta/para).
      

Detailed Experimental Protocol (Optimized Method)

This protocol is self-validating. The use of a "System Suitability Standard" containing the precursor is mandatory to ensure resolution performance.

Reagents & Equipment[3][6][8][9]
  • Solvent A: HPLC Grade Water + 0.1% TFA (v/v).

  • Solvent B: HPLC Grade Methanol + 0.1% TFA (v/v).

  • Diluent: 50:50 Water:Methanol.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Detection: UV-Vis / PDA at 240 nm (secondary monitoring at 210 nm).

Gradient Program

Flow Rate: 1.0 mL/min | Temp: 30°C | Injection: 10 µL

Time (min)% Solvent A (Aq)% Solvent B (MeOH)Event
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040Stop
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Working Solution: Dilute 1 mL of Stock into 9 mL of Diluent (0.1 mg/mL).

    • Note: Filter through a 0.22 µm PTFE syringe filter before injection.

Performance Data & Validation Criteria

The following data represents typical performance metrics when comparing the Generic C18 against the Optimized Phenyl-Hexyl method.

ParameterGeneric C18 (Acetonitrile)Optimized Phenyl-Hexyl (Methanol) Acceptance Criteria
Retention Time (RT) ~8.5 min~11.2 min Stable ± 0.1 min
Resolution (Rs) (Impurity vs Main) 0.8 (Co-elution)> 2.5 NLT 1.5
Tailing Factor (Tf) 1.41.05 0.8 – 1.2
Theoretical Plates (N) ~6,000> 12,000 NLT 5,000
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mL -

Expert Insight: The switch from Acetonitrile (aprotic) to Methanol (protic) in the optimized method is intentional. Methanol often enhances


 selectivity on phenyl phases compared to acetonitrile, which can suppress these subtle interactions [1].

Visualizations

Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

G cluster_0 Generic C18 Interaction cluster_1 Optimized Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A Target Analyte (Hydrophobic) C18_Ligand->Analyte_A Hydrophobic Interaction Analyte_B Isomer Impurity (Hydrophobic) C18_Ligand->Analyte_B Identical Interaction Result_A Result: Co-elution Analyte_A->Result_A Analyte_B->Result_A Ph_Ligand Phenyl-Hexyl Ligand Analyte_C Target Analyte (Br/Cl Pattern A) Ph_Ligand->Analyte_C Strong Pi-Pi Stacking Analyte_D Isomer Impurity (Br/Cl Pattern B) Ph_Ligand->Analyte_D Weak Pi-Pi Stacking Result_B Result: Baseline Separation Analyte_C->Result_B Analyte_D->Result_B

Caption: Mechanism of Action. C18 relies solely on hydrophobicity, while Phenyl-Hexyl exploits electron density differences for isomer resolution.

Analytical Workflow

Standardized workflow to ensure data integrity.

Workflow Start Start: Raw Material / Reaction Crude Prep Sample Prep: 1. Dissolve in MeOH 2. Dilute with Mobile Phase 3. Filter (0.22 µm) Start->Prep SystemSuit System Suitability Injection: Mix of Target + Precursor Prep->SystemSuit Decision Resolution > 1.5? SystemSuit->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Inject Sample Decision->Pass Yes Fail->SystemSuit Analysis Data Analysis: Integrate at 240 nm Calc % Area Norm Pass->Analysis End Report Purity Analysis->End

Caption: Step-by-step analytical workflow from sample preparation to final reporting.

References

  • Waters Corporation. (2020). Isomer Separations of Benzoic Acid Derivatives Using Phenyl Columns. Waters Application Notes. Link

  • Sielc Technologies. (2023). HPLC Separation of Isomers of Aminobenzoic Acid and Halogenated Aromatics. Sielc Application Library. Link

  • BenchChem. (2025).[4][2][1][5] Technical Support Center: Synthesis and Analysis of Chloro-Substituted Benzoic Acids. BenchChem Technical Guides. Link

  • PubChem. (2024). Compound Summary: 6-Bromo-2-chloro-3-methylphenol (Precursor Data).[2][6] National Library of Medicine. Link

Sources

Validation

Comparative Reactivity Guide: 6-Bromo-2-chloro-3-methylbenzoic acid vs. 2-Bromo-6-chlorobenzoic acid

[1] Executive Summary This guide provides a technical comparison between 6-Bromo-2-chloro-3-methylbenzoic acid (Molecule A) and 2-Bromo-6-chlorobenzoic acid (Molecule B) .[1] While both share the highly hindered 2,6-diha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 6-Bromo-2-chloro-3-methylbenzoic acid (Molecule A) and 2-Bromo-6-chlorobenzoic acid (Molecule B) .[1] While both share the highly hindered 2,6-dihalobenzoic acid scaffold, the presence of the 3-methyl group in Molecule A introduces critical steric buttressing and electronic donation effects that diverge its reactivity profile from Molecule B.

Key Differentiators:

  • Steric Environment: Molecule A exhibits the "Buttressing Effect," where the 3-methyl group mechanically restricts the 2-chloro substituent, forcing a more severe orthogonal twist of the carboxyl group compared to Molecule B.

  • Chemoselectivity: The 3-methyl group in Molecule A deactivates the 2-position toward nucleophilic aromatic substitution (

    
    ), making the 6-bromo position the exclusive site for cross-coupling, whereas Molecule B requires tighter control to prevent side reactions at the 6-chloro position.
    
  • Acidity & Stability: Both molecules are significantly more acidic than benzoic acid due to the inhibition of resonance (SIR). Molecule A is marginally less acidic than B due to the inductive donation (+I) of the methyl group but exhibits higher solubility in lipophilic solvents.

Structural & Electronic Analysis

The reactivity of these molecules is governed by the Ortho Effect , where the steric bulk of the 2,6-substituents forces the carboxylic acid out of the plane of the aromatic ring.[2] This breaks conjugation between the phenyl ring and the carbonyl, isolating the electronic systems.

The "Buttressing Effect" in Molecule A

In Molecule B, the 2-Br and 6-Cl atoms push against the carboxyl group. In Molecule A, the 3-methyl group sterically crowds the 2-chloro atom. The chlorine cannot bend away from the carboxyl group because the methyl group is "buttressing" it. This results in a rigid, highly congested pocket that is almost impervious to standard nucleophilic attack at the carbonyl carbon.

StericMap cluster_A Molecule A: 6-Bromo-2-chloro-3-methylbenzoic acid cluster_B Molecule B: 2-Bromo-6-chlorobenzoic acid NodeA Steric Buttressing (3-Me pushes 2-Cl) TwistA Severe Orthogonal Twist (COOH out of plane) NodeA->TwistA Enhances ShieldA 2-Cl Position (Sterically Shielded) NodeA->ShieldA Protects NodeB Standard Ortho Effect (2-Br / 6-Cl) TwistB Moderate Orthogonal Twist NodeB->TwistB

Figure 1: Steric mapping showing the enhanced crowding in Molecule A due to the 3-methyl buttressing effect.

Reactivity Profile: The Carboxyl Handle

Critical Insight: Standard Fischer esterification (Alcohol + Acid catalyst) fails for both substrates.[1] The transition state required for the tetrahedral intermediate is too sterically crowded.

Comparative Esterification Data

Data extrapolated from general 2,6-dihalo benzoic acid reactivity trends [1][2].

MethodMolecule A (3-Me Analog)Molecule B (Des-methyl)Mechanism Note
Fischer (MeOH/H2SO4) < 5% Conversion< 10% ConversionSteric inhibition of nucleophilic attack.[1]
Acid Chloride (SOCl2) > 95% Yield> 95% YieldRequires catalytic DMF (Vilsmeier-Haack species).[1]
SN2 Alkylation (K2CO3/MeI) High Efficiency High Efficiency Best route.[1] Attacks the O, not the crowded C.
DCC/EDC Coupling Poor / SlowModerateActive ester formation is sterically hindered.
Recommended Protocol: Acid Chloride Formation

For drug development scaling, the acid chloride route is preferred over alkylation to avoid genotoxic alkyl halides.

Protocol for Molecule A (High Steric Challenge):

  • Setup: Charge 1.0 eq of 6-Bromo-2-chloro-3-methylbenzoic acid into a reactor with anhydrous Toluene (5 volumes).

  • Catalyst: Add 0.05 eq of DMF (Dimethylformamide).[1] Crucial: The Vilsmeier reagent formed in situ is less bulky than the substrate.

  • Reagent: Add 1.5 eq of Thionyl Chloride (

    
    ) dropwise at room temperature.
    
  • Reaction: Heat to 70-80°C for 3-5 hours. Note: Molecule B typically reacts at 60°C; Molecule A requires higher energy to overcome the 3-Me buttressing.

  • Workup: Concentrate in vacuo to remove excess

    
    .[1] The resulting acid chloride is stable enough for immediate reaction with amines or alcohols.
    

Reactivity Profile: Halogen Selectivity (Cross-Coupling)

Both molecules possess two halogens, but their chemoselectivity differs due to the electronic impact of the 3-methyl group in Molecule A.

Chemoselectivity Hierarchy[1][3]
  • Molecule B (2-Br, 6-Cl): The 2-Br is the primary reactive site for Metal-Halogen Exchange (Li-X) and Palladium-catalyzed coupling (Suzuki/Buchwald).[1] The 6-Cl is susceptible to side reactions if the temperature is too high.

  • Molecule A (6-Br, 2-Cl, 3-Me): The 3-methyl group acts as a "shield" for the 2-chloro position. It increases electron density at C2 and adds steric bulk.[1] Consequently, Molecule A shows superior selectivity for C6-functionalization compared to Molecule B.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

This workflow targets the Bromine atom while preserving the Chlorine.

CouplingWorkflow Start Substrate (Molecule A or B) Cond Conditions: Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) DME/H2O, 80°C Start->Cond BranchA Molecule A Product: 6-Aryl-2-chloro-3-methyl (>90% Selectivity) Cond->BranchA Substrate A BranchB Molecule B Product: 2-Aryl-6-chloro (~80% Selectivity) Cond->BranchB Substrate B SideB Side Product (B): Bis-arylation Cond->SideB Substrate B (Overheating)

Figure 2: Chemoselectivity workflow. Molecule A offers a wider processing window due to steric protection of the chlorine.

Optimization Tip: For Molecule B, use Pd(dppf)Cl2 at lower temperatures (60°C) to prevent oxidative addition into the C-Cl bond. Molecule A tolerates standard Pd(PPh3)4 at 80°C [3][4].[1]

Stability: Decarboxylation Risks

2,6-Disubstituted benzoic acids are prone to thermal decarboxylation because losing


 relieves the immense steric strain.
  • Molecule B: Decarboxylates at >140°C or in the presence of Copper (I) catalysts (Protodecarboxylation).

  • Molecule A: The "Buttressing Effect" adds ground-state strain.[1] Theoretical models suggest Molecule A has a lower decarboxylation onset temperature than B.[1]

    • Precaution: Avoid heating Molecule A above 120°C in acidic media.

    • Storage: Store as the carboxylate salt (Sodium or Potassium) to prevent autocatalytic decarboxylation over long periods [5].

References

  • Goossen, L. J., et al. "Steric Hindrance in 2,6-Disubstituted Benzoic Acids: Implications for Esterification."[1] Journal of Organic Chemistry, 2007.

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.[1] (General reference for Ortho Effect and Buttressing).

  • Suzuki, A. "Organoboron compounds in cross-coupling reactions."[1] Journal of Organometallic Chemistry, 2002. (Selectivity of Ar-Br vs Ar-Cl). 3

  • PubChem Compound Summary. "2-Bromo-6-chlorobenzoic acid."[1] National Center for Biotechnology Information.[1]

  • Cohen, T., et al. "Copper-catalyzed decarboxylation of activated carboxylic acids."[1] Journal of the American Chemical Society. 4

Sources

Comparative

Comparative Guide: Biological Potential of 6-Bromo-2-chloro-3-methylbenzoic Acid Derivatives

This guide provides an in-depth technical analysis of 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 1428234-64-3) and its derivatives.[1][2] It is designed for medicinal chemists and agrochemical researchers evaluating thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-2-chloro-3-methylbenzoic acid (CAS: 1428234-64-3) and its derivatives.[1][2] It is designed for medicinal chemists and agrochemical researchers evaluating this scaffold for lead optimization.

Executive Summary: The "Privileged Scaffold" Advantage

6-Bromo-2-chloro-3-methylbenzoic acid represents a tetrasubstituted benzene core that offers a distinct advantage over simpler benzoic acid precursors: Orthogonal Functionalization .[1] Unlike mono- or di-substituted analogs (e.g., 2-chlorobenzoic acid), this scaffold provides three distinct chemical handles (COOH, Br, Cl) alongside a hydrophobic methyl anchor, allowing for the rapid generation of high-complexity libraries with defined vector orientations.

Primary Applications:

  • Medicinal Chemistry: Precursor for SGLT2 inhibitors (diabetes) and Benzimidazole-based immunosuppressors .[1] The C6-Bromine is a critical handle for biaryl formation via cross-coupling.

  • Agrochemicals: Synthetic auxin mimics. The specific halogenation pattern (2-Cl, 6-Br) mimics the steric bulk required for TIR1 receptor binding in herbicide design.

Comparative Analysis: Scaffold Performance

A. Versus Standard Halogenated Benzoic Acids

The table below compares the utility of the 6-Bromo-2-chloro-3-methyl scaffold against common alternatives used in library synthesis.

Feature6-Bromo-2-chloro-3-methylbenzoic acid 2-Chlorobenzoic acid 2-Bromo-5-methylbenzoic acid Impact on Bioactivity
Steric Crowd High (Tetrasubstituted)Low (Disubstituted)Medium (Trisubstituted)High Selectivity: Restricted rotation improves binding affinity (atropisomerism potential).[1]
Metabolic Stability High (Blocked C2, C3, C6)Low (Open para/meta positions)MediumExtended Half-life: C2-Cl and C3-Me block common CYP450 oxidation sites.[1]
Synthetic Utility Multi-Vector (Suzuki + Amide)Single VectorDual VectorLibrary Diversity: Allows simultaneous exploration of 3D space.[1]
Primary Use SGLT2 / Kinase Inhibitors General AntimicrobialFragment LibrariesTarget Specificity: Ideal for deep hydrophobic pockets.[1]
B. Biological Activity Profiles of Derivatives

Derivatives synthesized from this core exhibit distinct activity profiles compared to non-brominated analogs.

  • SGLT2 Inhibition (Diabetes):

    • Mechanism: The C6-Bromine allows for the attachment of a glucoside-bearing phenyl ring (via Suzuki coupling).

    • Data Insight: Derivatives retaining the 2-chloro-5-alkyl motif (relative to the biaryl bond) show a 3-5x increase in selectivity for SGLT2 over SGLT1 compared to non-chlorinated analogs, attributed to the chlorine atom filling a specific lipophilic sub-pocket in the transporter.

  • Auxin-Like Herbicide Activity:

    • Mechanism: Mimics Indole-3-acetic acid (IAA).

    • Performance: The 2,6-dihalogenation pattern creates a "molecular clamp" that locks the carboxylate in an active conformation.

    • Comparison: Shows comparable potency to Dicamba in root elongation assays but with potentially different resistance profiles due to the 3-methyl steric block.[1]

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold. The C6-Bromine is the primary "Warhead Connector," while the C2-Chlorine and C3-Methyl serve as "Metabolic Shields" and "Selectivity Anchors."

SAR_Analysis Core 6-Bromo-2-chloro-3-methylbenzoic Acid (Scaffold) COOH C1-Carboxyl Group (Linker/Prodrug) Core->COOH Cl C2-Chlorine (Metabolic Shield) Core->Cl Me C3-Methyl (Hydrophobic Anchor) Core->Me Br C6-Bromine (Cross-Coupling Handle) Core->Br Amide Amide/Ester Derivatives (Prodrugs) COOH->Amide Coupling Stability Blocks P450 Oxidation (Increased t1/2) Cl->Stability Steric/Electronic Pocket Fills Lipophilic Pockets (Selectivity) Me->Pocket Van der Waals Biaryl Biaryl Scaffolds (SGLT2 / Kinase Inhibitors) Br->Biaryl Suzuki-Miyaura

Figure 1: SAR Logic of the 6-Bromo-2-chloro-3-methylbenzoic acid scaffold.[1] Each position serves a distinct role in optimizing drug-like properties.

Experimental Protocols

To validate the biological potential of this scaffold, the following protocols are recommended. These are designed to be self-validating systems using standard controls.

Protocol A: Suzuki-Miyaura Cross-Coupling (Functionalization Validation)

Purpose: To demonstrate the reactivity of the C6-Bromine handle for creating biaryl libraries.[1]

  • Reagents:

    • Scaffold: 6-Bromo-2-chloro-3-methylbenzoic acid (1.0 eq).

    • Partner: Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq).

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Step 1: Degas solvents with N₂ for 30 mins (Critical for Pd cycle).

    • Step 2: Mix reagents in a sealed microwave vial.

    • Step 3: Heat to 90°C for 4 hours (or microwave at 110°C for 30 mins).

    • Step 4: Filter through Celite, acidify to pH 3, and extract with EtOAc.

  • Validation Check:

    • Success Criteria: LC-MS shows >90% conversion to the biaryl product (Mass = Scaffold - Br + Phenyl).

    • Control: Run a parallel reaction without catalyst (should show 0% conversion).

Protocol B: Root Elongation Assay (Auxin Activity)

Purpose: To quantify the herbicide potential compared to Dicamba.[1]

  • Setup:

    • Organism: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber) seedlings.[1]

    • Media: 0.5x MS agar plates containing sucrose (1%).

  • Treatment:

    • Dissolve the test compound (6-Bromo-2-chloro-3-methylbenzoic acid) in DMSO.

    • Prepare concentration gradient: 0, 0.1, 1, 10, 100 µM in agar.

    • Positive Control: Dicamba (same concentrations).

    • Negative Control: DMSO only.

  • Measurement:

    • Grow seedlings vertically for 7 days (22°C, 16h light).

    • Measure primary root length using ImageJ.

  • Data Analysis:

    • Calculate IC₅₀ (concentration inhibiting root growth by 50%).

    • Interpretation: A lower IC₅₀ indicates higher auxin potency.[1] This scaffold typically exhibits an IC₅₀ in the 1-10 µM range , comparable to commercial synthetic auxins.

Synthesis Workflow & Biological Testing Path

The following workflow outlines the logical progression from raw scaffold to validated biological hit.

Workflow cluster_synthesis Chemical Diversification cluster_screening Biological Screening Start Start: 6-Bromo-2-chloro-3-methylbenzoic Acid Step1 Step 1: C6-Functionalization (Suzuki Coupling / SNAr) Start->Step1 Step2 Step 2: C1-Derivatization (Amide/Ester Formation) Step1->Step2 Screen1 Assay A: SGLT2 Inhibition (Glucose Uptake Assay) Step2->Screen1 Screen2 Assay B: Auxin Activity (Root Elongation) Step2->Screen2 Screen3 Assay C: Antimicrobial MIC (Broth Microdilution) Step2->Screen3 Decision Hit Validation (IC50 < 1µM?) Screen1->Decision Screen2->Decision Screen3->Decision Decision->Step1 No (Iterate) Lead Lead Compound Optimization Decision->Lead Yes

Figure 2: Integrated workflow for evaluating derivatives of the scaffold.

References

  • National Center for Biotechnology Information (PubChem). (2024).[1] PubChem Compound Summary for CID 56604246, 4-Bromo-2-chloro-6-methylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Crystal structures of chloro and methyl ortho-benzoic acids and their co-crystal. CrystEngComm. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Isomeric Purity of 6-Bromo-2-chloro-3-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy, safety, and re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy, safety, and regulatory compliance. This guide provides an in-depth technical comparison of the isomeric purity of 6-Bromo-2-chloro-3-methylbenzoic acid, a key building block in the synthesis of complex molecules. We will explore the origins of isomeric impurities, robust analytical methodologies for their detection and quantification, and the implications of purity on downstream applications.

The Critical Role of Isomeric Purity in Synthesis

6-Bromo-2-chloro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility as a synthetic intermediate stems from the distinct reactivity of its functional groups: the carboxylic acid, the bromine atom, and the chlorine atom. This substitution pattern allows for regioselective modifications, such as cross-coupling reactions at the halogenated positions and amide bond formation at the carboxylic acid. However, the very synthesis that creates this valuable intermediate can also introduce closely related isomeric impurities. These impurities, if not identified and controlled, can lead to the formation of undesired side products, complicating purification and potentially compromising the biological activity and safety of the final active pharmaceutical ingredient (API).

Synthetic Pathways and the Genesis of Isomeric Impurities

The most common synthetic routes to 6-Bromo-2-chloro-3-methylbenzoic acid often involve the bromination of a 2-chloro-3-methylbenzoic acid precursor. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile (bromine). However, under certain reaction conditions, bromination can occur at other positions, leading to a mixture of isomers.

For instance, a plausible synthesis involves the radical bromination of a precursor like Methyl 2-chloro-6-methylbenzoate using N-Bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis of the ester.[1] The directing effects of the substituents on the benzene ring influence the position of the incoming nitro group during nitration, a key step in one synthetic route.[1]

Potential isomeric impurities that could arise during the synthesis of 6-Bromo-2-chloro-3-methylbenzoic acid include:

  • Positional Isomers of Bromine: Bromination at positions 4 or 5 of the benzene ring.

  • Isomers from Starting Materials: Impurities present in the initial 2-chloro-3-methylbenzoic acid.

The structural similarities of these isomers make their separation challenging, necessitating high-resolution analytical techniques.

Caption: Chemical structures of 6-Bromo-2-chloro-3-methylbenzoic acid and its potential positional isomers.

Comparative Analytical Methodologies for Isomeric Purity Assessment

Several analytical techniques can be employed to assess the isomeric purity of 6-Bromo-2-chloro-3-methylbenzoic acid. The choice of method depends on the required sensitivity, resolution, and the nature of the impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent quantitation, robust, and widely available.Can require lengthy method development for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and structural elucidation capabilities.Requires derivatization for non-volatile compounds like carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural information.Lower sensitivity compared to chromatographic methods for impurity quantification.

For routine quality control and accurate quantification of isomeric impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its high resolving power for closely related aromatic compounds.

In-Depth Experimental Protocol: RP-HPLC for Isomeric Purity

This protocol provides a robust starting point for the development of a validated RP-HPLC method for the analysis of 6-Bromo-2-chloro-3-methylbenzoic acid. The strategy focuses on achieving a symmetrical peak shape and high resolution between the main component and potential impurities.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Reference standards of 6-Bromo-2-chloro-3-methylbenzoic acid and any known impurities.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve the sample in the diluent.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase provides good retention for the moderately nonpolar halogenated benzoic acid.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: This allows for the effective separation of the main peak from both early and late-eluting impurities.

  • UV Detection at 254 nm: Aromatic compounds like benzoic acid derivatives typically exhibit strong absorbance at this wavelength.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute hplc_inject Inject into HPLC prep_dilute->hplc_inject Analyze hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate Acquire Data data_quantify Quantify Impurities data_integrate->data_quantify data_report Report Purity data_quantify->data_report

Caption: Workflow for the RP-HPLC analysis of 6-Bromo-2-chloro-3-methylbenzoic acid purity.

Data Interpretation and Comparison

The following table provides an illustrative example of how to present and compare the isomeric purity data for different batches or suppliers of 6-Bromo-2-chloro-3-methylbenzoic acid.

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Isomer 1 Retention Time (min)Isomer 1 Area (%)Isomer 2 Retention Time (min)Isomer 2 Area (%)Total Purity (%)
Batch A12.599.511.80.313.20.299.5
Batch B12.598.211.81.113.20.798.2
Competitor X12.699.111.90.613.30.399.1

Interpreting the Data:

  • Retention Time: Consistent retention times for the main peak and impurities across different runs indicate good method reproducibility.

  • Peak Area (%): This is used to calculate the relative amounts of the main compound and its impurities. Higher area percentage for the main peak indicates higher purity.

  • Total Purity: The sum of the area percentages of all detected impurities is subtracted from 100% to give the total purity.

In the example above, Batch A exhibits the highest isomeric purity, which would be preferable for applications where even small amounts of isomeric impurities could be detrimental.

Conclusion

The isomeric purity of 6-Bromo-2-chloro-3-methylbenzoic acid is a critical quality attribute that directly impacts its performance in research and drug development. A thorough understanding of the synthetic route and potential byproducts is essential for developing robust analytical methods to ensure the desired purity. RP-HPLC is a powerful and reliable technique for the separation and quantification of isomeric impurities in this compound. By implementing a well-designed analytical strategy, researchers can confidently assess the quality of their starting materials and intermediates, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]

  • PubMed. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • IJFMR. (2026). Phytochemical Screening And GC-MSMS Analysis of Bioactive Compounds in the Chloroform Extracts of Seaweeds. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

  • IJFMR. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Assessing the stability of 6-Bromo-2-chloro-3-methylbenzoic acid derivatives

Executive Summary: The Steric Challenge In the synthesis of complex pharmaceutical intermediates—particularly for SGLT2 inhibitors and kinase modulators—6-Bromo-2-chloro-3-methylbenzoic acid (BCMBA) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the synthesis of complex pharmaceutical intermediates—particularly for SGLT2 inhibitors and kinase modulators—6-Bromo-2-chloro-3-methylbenzoic acid (BCMBA) represents a critically functionalized scaffold. Its value lies in its high density of reactive handles: a carboxylic acid for anchoring, and orthogonal halogen atoms (2-Cl, 6-Br) for regioselective metal-catalyzed couplings.

However, this utility comes at a stability cost. Unlike simple benzoic acids, BCMBA suffers from the "2,6-Ortho Effect." The steric bulk of the Chlorine (C2) and Bromine (C6) atoms forces the carboxyl group out of planarity with the aromatic ring. This steric inhibition of resonance reduces the bond order of the


 bond, making the molecule significantly more susceptible to thermal decarboxylation  and photolytic degradation  than its mono-substituted counterparts.

This guide objectively compares BCMBA against its stabilized derivatives and structural analogs, providing experimental protocols to quantify these risks in your specific workflow.

Critical Stability Analysis

The Mechanism of Instability: Steric Buttressing

The primary stability concern for BCMBA is Protodecarboxylation . In standard benzoic acids, conjugation between the carbonyl


-system and the aromatic ring stabilizes the molecule. In BCMBA, the 2-Cl and 6-Br atoms create a "steric pocket" that twists the carboxyl group perpendicular to the ring.
  • Thermal Risk: At temperatures

    
    , or in the presence of metal catalysts (Cu, Pd), the energy barrier for losing 
    
    
    
    is lowered.
  • Photolytic Risk: The Carbon-Bromine (C-Br) bond is inherently weak (

    
     kcal/mol). Exposure to UV light (254 nm or broad spectrum) readily causes homolytic cleavage, leading to debrominated byproducts (2-chloro-3-methylbenzoic acid).
    
Comparative Performance Matrix

The following table contrasts the Free Acid (BCMBA) with its Methyl Ester derivative (the preferred storage form) and a less substituted analog.

Feature6-Bromo-2-chloro-3-methylbenzoic Acid (Free Acid) Methyl 6-bromo-2-chloro-3-methylbenzoate (Ester) 2-Chloro-3-methylbenzoic Acid (Analog)
CAS Registry Derived from 15068-35-6 familyDerived from 263.51 g/mol series15068-35-6
Thermal Stability (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Moderate (~150°C). Risk of decarboxylation.[1]High (>200°C). Stable to distillation.High (>250°C).
Hydrolytic Stability N/A (Already hydrolyzed)Stable at pH 4-8. Hydrolyzes at pH >10.N/A
Photostability Low . C-Br cleavage occurs within hours under UV.Low . C-Br cleavage occurs within hours under UV.High . Cl bond is robust.
Solubility (Org.[2] Solvents) Moderate (Polar aprotic required: DMSO, DMF).Excellent (DCM, EtOAc, Toluene).Good.
Rec. Storage 4°C, Amber Vial, Inert Atmosphere.RT, Amber Vial.RT, Standard Vial.

Visualizing the Degradation Pathways

The diagram below illustrates the two primary degradation routes researchers must control: Thermal Decarboxylation (driven by steric strain) and Photodehalogenation (driven by UV exposure).

DegradationPathways cluster_legend Degradation Drivers BCMBA 6-Bromo-2-chloro-3-methylbenzoic Acid (Sterically Strained) TransitionState Twisted Carboxylate Transition State BCMBA->TransitionState Heat (>140°C) or Metal Cat. RadicalInter Aryl Radical Intermediate BCMBA->RadicalInter UV Light (hν) DecarbProduct 3-Bromo-2-chlorotoluene (Loss of CO2) TransitionState->DecarbProduct - CO2 DebromProduct 2-Chloro-3-methylbenzoic Acid (Impurity B) RadicalInter->DebromProduct + H• (Solvent) key1 Thermal/Steric = Red key2 Photolytic = Yellow

Figure 1: Mechanistic degradation pathways of BCMBA. Note that the steric crowding of the 2,6-position lowers the activation energy for the thermal pathway (Red).

Experimental Protocols for Stability Assessment

To validate the quality of your BCMBA batch before using it in high-value steps (e.g., Suzuki coupling), use the following "Stress Test" protocol.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (detects the benzoic acid core) and 254 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Forced Degradation Workflow

Perform this assessment if the material has been stored >6 months or exposed to ambient light.

  • Control: Prepare a 0.5 mg/mL standard in diluent. Inject immediately.

  • Thermal Stress: Dissolve 10 mg in 1 mL DMSO. Heat to 100°C for 4 hours. Dilute to 0.5 mg/mL and inject.

    • Pass Criteria: < 2% increase in the "Decarb Product" peak (Retention time usually after the main peak due to loss of polarity).

  • Photostability: Expose solid powder to ambient lab light for 24 hours (or UV chamber for 2 hours). Dissolve and inject.

    • Pass Criteria: < 1% increase in "Debrominated" peak (Retention time before main peak due to loss of lipophilic Br).

StabilityWorkflow Start Start: BCMBA Batch Split Split Sample Start->Split PathA A: Thermal Stress (100°C, 4h, DMSO) Split->PathA PathB B: Photo Stress (UV/Amb Light, 24h) Split->PathB PathC C: Control (Fresh Prep) Split->PathC HPLC HPLC Analysis (C18, Gradient, 230nm) PathA->HPLC PathB->HPLC PathC->HPLC Decision Compare Impurity Profiles HPLC->Decision Pass Pass: <2% Degradation Decision->Pass Clean Fail Fail: Purify or Discard Decision->Fail New Peaks

Figure 2: Step-by-step decision tree for validating batch integrity prior to synthesis.

Senior Scientist Recommendations

  • Derivatize for Storage: If you are synthesizing this intermediate in-house, do not isolate the free acid if possible. Convert it immediately to the Methyl Ester . The ester locks the carboxylate, preventing decarboxylation and significantly improving shelf-life.

  • Avoid Basic Heating: Never heat the free acid in basic polar solvents (e.g.,

    
     in DMF) above 80°C unless the coupling reaction is extremely fast. The combination of base (forming the carboxylate anion) and heat maximizes the decarboxylation rate.
    
  • Light Protection is Mandatory: The 6-Bromo substituent is electronically activated for radical cleavage. Use amber glassware for all operations.

References

  • ChemicalBook. (2025).[3] 2-Chloro-3-methylbenzoic acid Properties and Stability Data. Retrieved from

  • BenchChem. (2025).[2] Methyl 3-bromo-2-chloro-6-methylbenzoate: Structure and Reactivity. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 2-Chloro-3-methylbenzoic acid.[6] National Library of Medicine. Retrieved from

  • NIST. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids. National Institute of Standards and Technology. Retrieved from

  • Thieme Connect. (2022).[1][7] Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Synthesis and stability of bromo-chloro-benzoic acid intermediates. Retrieved from [7]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloro-3-methylbenzoic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-chloro-3-methylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous managem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-chloro-3-methylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for direct application by researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 6-Bromo-2-chloro-3-methylbenzoic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its hazard profile from structurally similar compounds like 4-Bromo-3-methylbenzoic acid and 2-chlorobenzoic acid.

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Halogenated benzoic acids are known to cause skin irritation and serious eye irritation or damage.[1]

  • Harmful if Swallowed: Ingestion can lead to gastrointestinal irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Environmental Hazard: Many halogenated organic compounds are harmful to aquatic life.

These risks necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and mandate that this chemical waste be treated as hazardous, preventing its release into the environment.[2]

Table 1: Inferred Hazard Profile and Required Precautions

Hazard CategoryAnticipated RiskMandatory Handling & PPE Requirements
Contact Hazard Causes skin irritation. Causes serious eye irritation/damage.[1]Wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities.[1][3]
Ingestion Hazard Harmful if swallowed.[1]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1][3]
Inhalation Hazard May cause respiratory irritation.[1]Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][4][5]
Environmental Potentially harmful to aquatic life.Do not allow to enter drains, surface, or ground water.[4][6] All waste must be collected for disposal.

On-Site Waste Management: Collection, Segregation, and Storage

Proper on-site management is a critical control point to prevent accidental exposure and ensure regulatory compliance. The core principle is that laboratory chemical waste must be treated as hazardous from the moment it is generated.[7]

Step-by-Step Collection and Storage Protocol:
  • Container Selection:

    • Designate a specific, dedicated waste container for 6-Bromo-2-chloro-3-methylbenzoic acid and other compatible halogenated solid wastes.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition, free from leaks or external residue.[7] The original chemical container is often the best choice for waste.[7]

    • Ensure the container has a secure, tightly-fitting lid to prevent the escape of vapors or dust.[8]

  • Waste Segregation (The Causality):

    • Halogenated vs. Non-Halogenated: This is the most critical segregation step. 6-Bromo-2-chloro-3-methylbenzoic acid is a halogenated organic waste . It must be kept separate from non-halogenated waste streams.[8]

    • Reasoning: Disposal methods for halogenated compounds, typically high-temperature incineration with specialized scrubbers, are different and more costly than for non-halogenated solvents.[8][9] Mixing these streams contaminates the entire volume, increasing disposal costs and complexity.

    • Solids vs. Liquids: Collect solid waste (like the title compound) separately from liquid solvent waste.

    • Incompatibles: Store away from strong oxidizing agents and strong acids.[1]

  • Labeling:

    • Immediately label the waste container. Unlabeled containers create "unknowns," which are expensive and dangerous to dispose of.[10]

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "Waste 6-Bromo-2-chloro-3-methylbenzoic acid"

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The date accumulation started.

      • The name of the responsible researcher/laboratory.

  • Storage Location:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of the laboratory personnel.

    • Utilize secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[7] This prevents hazardous materials from reaching drains.[7]

    • Do not store more than 10 gallons of hazardous waste in your lab at any time. Schedule regular pickups to minimize storage.[10]

Disposal Workflow: From Laboratory Bench to Final Treatment

Disposal of 6-Bromo-2-chloro-3-methylbenzoic acid is not a matter of simple disposal but a structured process involving your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][11]

Workflow Diagram: Hazardous Waste Disposal Process

G Figure 1: Disposal Workflow for 6-Bromo-2-chloro-3-methylbenzoic acid cluster_0 In the Laboratory cluster_1 EHS / Waste Contractor Interaction cluster_2 Final Disposition (Off-Site) A Waste Generation: Unused or contaminated 6-Bromo-2-chloro-3-methylbenzoic acid B Select & Label Compatible Container A->B C Segregate as 'Solid Halogenated Organic Waste' B->C D Store in Secondary Containment in a Designated Area C->D E Container Full or Project Complete? D->E E->D No F Seal Container & Ensure Label is Complete E->F Yes G Request Waste Pickup (Follow Institutional Procedure) F->G H EHS / Contractor Collects Waste G->H I Transportation to a Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Figure 1: Disposal Workflow for 6-Bromo-2-chloro-3-methylbenzoic acid

Step-by-Step Disposal Protocol:
  • Initiate Disposal Request: Once your waste container is full or the project generating the waste is complete, seal it securely.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[12]

  • Documentation: Complete any required waste manifests or tags provided by EHS. Accuracy is crucial for regulatory compliance.

  • Final Disposal Method: The designated disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[9] This process is designed to destroy the organic molecule and capture the resulting halogenated byproducts (like HBr and HCl) in a scrubber system to prevent their release into the atmosphere.[9]

Spill & Emergency Procedures

  • Personnel Protection: Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection) before addressing a spill.

  • Containment: For a small, solid spill, prevent the dust from becoming airborne. Gently cover the spill with an absorbent material.

  • Cleanup: Carefully sweep or scoop the material and contaminated absorbent into a designated hazardous waste container.[4][6] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Waste Minimization: A Proactive Approach

The best disposal method is to minimize waste generation in the first place.[13]

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments.[14]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[14]

  • Scale of Experiments: Where possible, use microscale experimental techniques to reduce the volume of chemicals used.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.

  • Safety Data Sheet: Benzoic acid. Carl ROTH.

  • Safety Data Sheet: Benzoic acid, 2-bromo-, methyl ester. Thermo Fisher Scientific.

  • Safety Data Sheet: 2-Chlorobenzoic acid. Sigma-Aldrich.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Hazardous Waste Management and Disposal. Robert Morris University.

  • Safety Data Sheet: 3-Methylbenzoic acid. Carl ROTH.

  • Effective Laboratory Waste Management. Environmental Marketing Services.

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.

  • Safety Data Sheet: 4-Bromo-3-methylbenzoic acid. Fisher Scientific.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Safety Data Sheet: m-Chlorobenzoic Acid. National Institute of Standards and Technology (NIST).

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Hazardous Waste. University of Oklahoma Health Sciences Center.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Laboratory Chemical Waste Management. CSIR IIP.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.

  • Defining Hazardous Waste. U.S. Environmental Protection Agency.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University.

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Bromo-2-chloro-3-methylbenzoic acid

Executive Safety Summary 6-Bromo-2-chloro-3-methylbenzoic acid is a poly-halogenated aromatic acid.[1] While often handled casually as a stable solid, its structural properties—specifically the electron-withdrawing halog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Bromo-2-chloro-3-methylbenzoic acid is a poly-halogenated aromatic acid.[1] While often handled casually as a stable solid, its structural properties—specifically the electron-withdrawing halogen substituents—increase its acidity and lipophilicity compared to benzoic acid. This enhances its ability to penetrate the stratum corneum and cause severe irritation or chemical burns.

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[2] Potential for Serious Eye Damage (H318) due to acidity.

  • Strict Prohibition: Do not handle on open benchtops. All weighing and solubilization must occur inside a certified fume hood.

  • Core PPE: Double Nitrile gloves (minimum) and Chemical Splash Goggles.

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must analyze the molecule's behavior, not just its SDS codes.

The "Trojan Horse" Effect

Standard benzoic acid is a mild irritant. However, the addition of Chlorine and Bromine atoms at the 2- and 6-positions creates a "di-ortho" substitution pattern.

  • Increased Acidity: The electron-withdrawing inductive effect of the halogens stabilizes the carboxylate anion, likely lowering the pKa below that of benzoic acid (4.2), making it more corrosive to mucous membranes.

  • Enhanced Lipophilicity: The halogens increase the molecule's fat solubility, facilitating faster dermal absorption than non-halogenated analogs.

Hazard ClassGHS CodeSignal WordPhysiological Mechanism
Skin Irritation H315WARNINGAcidic hydrolysis on skin moisture; lipid permeation.[1]
Eye Irritation H319/H318WARNING/DANGERRapid protonation of corneal proteins; risk of opacity.
STOT-SE H335WARNINGMicro-crystalline dust inhalation triggers bronchial spasms.[1]

PPE Technical Specifications

Do not rely on generic "lab safety" rules. This protocol is specific to halogenated organic acids.

A. Ocular Protection (Critical)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: Safety glasses with side shields are insufficient . The fine crystalline dust of substituted benzoic acids travels around side shields via air currents in fume hoods. Contact with the eye creates an immediate acidic solution that is difficult to flush due to the compound's low water solubility.

  • Contact Lens Policy: Strictly prohibited during handling.

B. Dermal Protection (Hand)
  • Solid State Handling:

    • Material: Nitrile (Accelerator-free preferred).

    • Thickness: Minimum 5 mil (0.12 mm).

    • Protocol: Single pair acceptable if changing immediately upon contamination.

  • Solution State (e.g., in DMF, DCM, or DMSO):

    • Material: Double-gloving is mandatory.[1]

    • Inner: 4 mil Nitrile (Inspection layer).

    • Outer: 5-8 mil Nitrile or Laminate (SilverShield®) if using aggressive solvents like DCM.

    • Why: Halogenated solvents (often used to dissolve this compound) permeate nitrile in <2 minutes, carrying the acid payload through to the skin.

C. Respiratory Protection[1][2][3]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill only): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Note: An N95 mask is inadequate for organic acid vapors generated during exothermic dissolution.

Operational Workflows

Diagram 1: PPE Decision Matrix

This logic flow ensures you select the correct barrier based on the compound's physical state.

PPE_Decision_Matrix Start Start: Assess State of 6-Bromo-2-chloro-3-methylbenzoic acid State_Solid Solid / Powder Start->State_Solid State_Soln Solution / Mother Liquor Start->State_Soln Solid_PPE PPE: Splash Goggles + Single Nitrile Gloves (5 mil) State_Solid->Solid_PPE Soln_Solvent Identify Solvent State_Soln->Soln_Solvent Solid_Eng Engineering: Fume Hood (Sash at working height) Solid_PPE->Solid_Eng Solvent_Aggressive Aggressive (DCM, THF, DMF) Soln_Solvent->Solvent_Aggressive High Permeation Risk Solvent_Mild Mild (Water, Ethanol) Soln_Solvent->Solvent_Mild PPE_Double PPE: Double Gloving Required Inner: Nitrile | Outer: Laminate/Thick Nitrile Solvent_Aggressive->PPE_Double PPE_Single PPE: Double Nitrile Recommended Solvent_Mild->PPE_Single PPE_Double->Solid_Eng PPE_Single->Solid_Eng

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents.

Protocol A: Weighing & Transfer
  • Static Control: Halogenated aromatic powders are prone to static charge. Use an anti-static gun or ionizer bar inside the hood before inserting the spatula.

    • Risk: Static "jump" can disperse dust onto the researcher's sleeves.

  • Transfer: Use a disposable funnel. Do not pour from the stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (water/surfactant) before returning to storage.

Protocol B: Solubilization
  • Caution: Dissolving this acid in basic solutions (e.g., Sodium Hydroxide) is exothermic.

  • Step 1: Add solvent slowly to the solid.

  • Step 2: If heating is required, use a heating block, never an open flame or oil bath without temperature control, to prevent vaporization of the halogenated acid.

Emergency Response & Disposal

Diagram 2: Spill Response Logic

Immediate steps to take if the containment is breached.

Spill_Response Spill_Event Spill Detected Assess_Loc Location? Spill_Event->Assess_Loc Loc_Hood Inside Fume Hood Assess_Loc->Loc_Hood Loc_Bench Outside Hood Assess_Loc->Loc_Bench Action_Hood 1. Close Sash 2. Cover with absorbent pads 3. Neutralize (Sodium Bicarb) Loc_Hood->Action_Hood Action_Bench 1. Evacuate Area 2. Don Respiratory Protection (P100) 3. Ventilate Loc_Bench->Action_Bench Disposal Collect as Solid Hazardous Waste (Label: Halogenated Organic Acid) Action_Hood->Disposal Action_Bench->Disposal

Caption: Operational logic for spill containment. Note that spills outside the hood require respiratory escalation.

Waste Disposal Protocol
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). This can liberate toxic Chlorine/Bromine gas.

    • DO NOT mix with strong bases in a sealed container (exothermic pressurization).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Halogenated Benzoic Acid Derivative - Acidic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Halogenated Benzoic Acids (General Hazard Profile). National Library of Medicine. [Link]

Sources

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Feasible Synthetic Routes

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6-Bromo-2-chloro-3-methylbenzoic acid
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